2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(4-chloro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPZLPBUCDKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343868 | |
| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205178-80-9 | |
| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205178-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthesis protocol for 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis involves an initial Friedel-Crafts acylation to form the ketone intermediate, followed by a selective alpha-bromination. This document provides detailed experimental procedures, a summary of expected quantitative data, and a logical workflow diagram to facilitate replication and understanding in a research and development setting.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative of typical yields and purities achievable with the described protocol.
| Parameter | Step 1: 1-(4-chloro-3-methylphenyl)ethanone | Step 2: this compound |
| Molecular Formula | C₉H₉ClO | C₉H₈BrClO |
| Molecular Weight | 168.62 g/mol | 247.52 g/mol |
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
| Appearance | Colorless to light yellow oil | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 1-(4-chloro-3-methylphenyl)ethanone via Friedel-Crafts Acylation
This procedure outlines the acylation of 1-chloro-2-methylbenzene. The reaction introduces an acetyl group to the aromatic ring, primarily at the para position relative to the chloro group, to form the ketone intermediate.
Materials:
-
1-Chloro-2-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath with constant stirring.
-
Slowly add acetyl chloride (1.0 equivalent) to the suspension via an addition funnel over 15-20 minutes.
-
After the addition is complete, add 1-chloro-2-methylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for an additional 1 hour, then let it warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(4-chloro-3-methylphenyl)ethanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound via Alpha-Bromination
This procedure details the selective bromination of the methyl group of the ketone intermediate.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux (around 77°C for CCl₄ or higher for acetic acid) and maintain reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.
Logical and Experimental Workflow
The following diagrams illustrate the chemical transformation and the overall experimental workflow for the synthesis of this compound.
Caption: Two-step synthesis pathway for the target compound.
Caption: Overall experimental workflow from starting materials to purified product.
Technical Guide: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
CAS Number: 205178-80-9
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Properties
This compound is a halogenated aromatic ketone. Its chemical structure features a phenyl ring substituted with a chloro and a methyl group, and an ethanone side chain with a bromine atom at the alpha position. This combination of functional groups makes it a versatile reagent in various chemical transformations.
| Property | Value | Source |
| CAS Number | 205178-80-9 | [1][2][3][4] |
| Molecular Formula | C₉H₈BrClO | [4] |
| Molecular Weight | 247.516 g/mol | [4] |
| Common Synonyms | 4-Chloro-3-methylphenacyl bromide | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the α-bromination of its corresponding acetophenone precursor, 1-(4-chloro-3-methylphenyl)ethanone.
Synthesis of the Precursor: 1-(4-chloro-3-methylphenyl)ethanone
The precursor, 1-(4-chloro-3-methylphenyl)ethanone (CAS: 37074-39-8), is a white crystalline solid.[5]
| Property of Precursor | Value | Source |
| Molecular Formula | C₉H₉ClO | [5] |
| Molar Mass | 168.62 g/mol | [5] |
| Melting Point | 56-57 °C | [5] |
| Boiling Point | 104-105 °C at 0.4 mm Hg | [5] |
General Experimental Protocol for α-Bromination of Acetophenones
While a specific protocol for this compound is not detailed in the available literature, a general and widely used method for the α-bromination of acetophenones can be adapted. This typically involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[6]
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent (e.g., carbon tetrachloride, chloroform, acetic acid)
-
Radical initiator (e.g., benzoyl peroxide, AIBN), if using NBS
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone in a suitable solvent.
-
Addition of Brominating Agent:
-
Using NBS: Add an equimolar amount of N-Bromosuccinimide and a catalytic amount of a radical initiator.
-
Using Bromine: Slowly add an equimolar amount of bromine dissolved in the same solvent to the reaction mixture. This step should be performed in a well-ventilated fume hood.
-
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If NBS was used, the succinimide byproduct can be removed by filtration.
-
The reaction mixture is then washed with a suitable aqueous solution (e.g., sodium bisulfite to quench excess bromine, followed by brine).
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Halogenated ketones, particularly α-bromo ketones, are valuable intermediates in the synthesis of a wide range of biologically active molecules. They serve as electrophilic building blocks that readily react with nucleophiles, enabling the construction of more complex molecular scaffolds.
A patent for the preparation of dihydrooxadiazinone compounds mentions the use of this compound as a key intermediate.[7] Dihydrooxadiazinones are a class of heterocyclic compounds that have been explored for various therapeutic applications.
Experimental Workflow for Use as a Synthetic Intermediate:
The primary utility of this compound is in nucleophilic substitution reactions where the bromine atom acts as a good leaving group.
Caption: Workflow illustrating the use of the title compound in synthesizing target molecules.
Potential Signaling Pathways and Biological Activity
While no specific biological activity or modulation of signaling pathways has been directly attributed to this compound in the reviewed literature, its role as a precursor to other bioactive molecules is significant. The final products synthesized from this intermediate may target a variety of biological pathways implicated in diseases. For instance, heterocyclic compounds derived from such intermediates are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.
The investigation of novel compounds synthesized using this compound would typically involve a series of in vitro and in vivo assays to determine their biological effects and identify the signaling pathways they modulate.
Logical Relationship for Drug Discovery Cascade:
Caption: Logical flow from the chemical intermediate to clinical drug candidates.
Safety and Handling
As an α-bromo ketone, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
This compound is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility is demonstrated by its application in the synthesis of heterocyclic systems like dihydrooxadiazinones. While specific biological data for this compound is limited, its role as a versatile building block underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. Further research into the synthesis and biological evaluation of novel compounds derived from this intermediate is warranted to explore its full potential in developing new therapeutic agents.
References
- 1. 2-BROMO-1-(4-CHLORO-3-METHYLPHENYL)ETHAN-1-ONE | 205178-80-9 [chemicalbook.com]
- 2. 4-Chloro-3-methylphenacyl bromide (CAS 205178-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 205178-80-9 this compound AKSci W4314 [aksci.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2019025562A1 - Dihydrooxadiazinones - Google Patents [patents.google.com]
- 8. combi-blocks.com [combi-blocks.com]
Technical Guide: Physical Properties of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a consolidated overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical framework for understanding these properties.
Core Physical Properties
The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The table below summarizes the key physical data for this compound.
| Property | Value | Reference |
| CAS Number | 205178-80-9 | [1][2] |
| Molecular Formula | C₉H₈BrClO | [1][2] |
| Molecular Weight | 247.52 g/mol | [1][3] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 312.3 °C at 760 mmHg | [4] |
| Density | ~1.524 g/cm³ | [5] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not extensively published, the following are general, well-established methodologies for compounds of this nature.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the crystalline compound is loaded into a capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) for an accurate determination.[7]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[7]
Boiling Point Determination
The boiling point is a key characteristic of a liquid compound.
Apparatus:
-
Small test tube or boiling tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
Procedure (Micro Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The apparatus is heated slowly and evenly.
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Solubility Determination
Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 10 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[9]
-
The mixture is allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered soluble under those conditions. If it does not, it is considered insoluble. The process can be repeated with different solvents to create a solubility profile.
Logical Relationships of Physical Properties
The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.
Caption: Interrelationships of this compound's properties.
References
- 1. 205178-80-9 this compound AKSci W4314 [aksci.com]
- 2. scbt.com [scbt.com]
- 3. 205178-80-9[2-Bromo-1-(4-chloro-3-methylphenyl)ethan-1-one]- Acmec Biochemical [acmec.com.cn]
- 4. molbase.com [molbase.com]
- 5. chembk.com [chembk.com]
- 6. mt.com [mt.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. saltise.ca [saltise.ca]
Spectroscopic Analysis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone (CAS No. 205178-80-9). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, such as 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(m-tolyl)ethanone.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H |
| ~7.70 | dd | 1H | Ar-H |
| ~7.50 | d | 1H | Ar-H |
| ~4.45 | s | 2H | -CH₂Br |
| ~2.40 | s | 3H | -CH₃ |
Predicted spectrum acquired in CDCl₃ at 400 MHz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190.0 | C=O |
| ~139.0 | Ar-C |
| ~136.0 | Ar-C |
| ~132.5 | Ar-C |
| ~130.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~30.5 | -CH₂Br |
| ~20.5 | -CH₃ |
Predicted spectrum acquired in CDCl₃ at 100 MHz.
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O (Ketone) Stretch |
| ~1590 | Medium | Aromatic C=C Stretch |
| ~1200 | Medium | C-C Stretch |
| ~820 | Strong | C-Cl Stretch |
| ~680 | Strong | C-Br Stretch |
MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 246/248/250 | High | [M]⁺ (Molecular Ion) |
| 167/169 | Medium | [M - Br]⁺ |
| 139/141 | High | [M - CH₂Br]⁺ |
| 111 | Medium | [C₇H₄Cl]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Predicted for Electron Ionization (EI) source. Intensities are relative and the isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the relaxation delay to 1 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 240 ppm.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for this type of molecule.
-
Data Acquisition:
-
Introduce the sample into the ion source (a direct insertion probe for solids or via GC for a GC-MS system).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of approximately m/z 50-350.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic patterns of bromine and chlorine.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing an organic compound.
In-Depth Technical Guide: Molecular Weight of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of the chemical compound 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. The information presented herein is intended to support research and development activities where precise molecular weight is a critical parameter.
Chemical Identity
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula (C₉H₈BrClO) and the standard atomic weights of carbon, hydrogen, bromine, chlorine, and oxygen.
The standard atomic weights for the relevant elements are as follows:
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | ~12.011[2][3][4] |
| Hydrogen | H | ~1.008[5][6] |
| Bromine | Br | ~79.904[7][8][9] |
| Chlorine | Cl | ~35.45[10][11][12][13] |
| Oxygen | O | ~15.999[14][15][16][17] |
Based on these atomic weights, the molecular weight of this compound is calculated as follows:
(9 × 12.011) + (8 × 1.008) + (1 × 79.904) + (1 × 35.45) + (1 × 15.999) = 247.516 amu
This calculated molecular weight is consistent with the published data for this compound.[1]
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for determining the molecular weight of the compound from its constituent elements.
References
- 1. scbt.com [scbt.com]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Chlorine - Wikipedia [en.wikipedia.org]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 14. fiveable.me [fiveable.me]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
Technical Guide: Solubility Profile of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility characteristics of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone (CAS No. 205178-80-9). As a substituted aromatic ketone, this compound is of interest in various research and development applications, particularly in synthetic and medicinal chemistry. A thorough understanding of its solubility is critical for its effective use in reaction media, formulation development, and biological assays. This document synthesizes the predicted solubility of the compound based on the established behavior of structurally similar molecules and provides standardized, detailed protocols for its empirical determination.
Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, which features a polar carbonyl group and a largely nonpolar aromatic ring with halogen substituents, a qualitative solubility profile can be predicted.
Generally, aromatic ketones exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the polar carbonyl group in aldehydes and ketones allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, as the carbon chain length and overall nonpolar character of the molecule increase, water solubility tends to decrease. For small aldehydes and ketones (up to about four or five carbons), moderate water solubility is observed, but this diminishes with larger structures.
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, based on the properties of analogous aromatic ketones.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble in Water; Soluble in Alcohols | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The compound is likely soluble in alcohols due to the polarity of the carbonyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can effectively solvate the polar carbonyl group and the aromatic ring. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Soluble | Solubility will depend on the specific solvent. Halogenated solvents like dichloromethane are often effective for dissolving halogenated aromatic compounds. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following generalized experimental protocols are recommended. These methods are standard in drug discovery and chemical research for determining both kinetic and thermodynamic solubility.
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound at equilibrium.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4, or an organic solvent) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation (e.g., on an orbital shaker) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Sample Separation:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.
-
Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of a compound's solubility under non-equilibrium conditions and is often used in early-stage drug discovery.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO.
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS) in a microplate well.
-
Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
-
Detection and Quantification:
-
The concentration of the dissolved compound can be determined by various methods:
-
Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).
-
Direct UV-Vis Spectroscopy: After filtering out the precipitate, the absorbance of the solution is measured.
-
HPLC or LC-MS: Similar to the equilibrium method, for more precise quantification after separation of the solid.
-
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
An In-depth Technical Guide to 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a thorough and predictive analysis.
Chemical Structure and Properties
This compound is a substituted α-bromoacetophenone. Its structure consists of a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. An ethanone group is attached to the 1-position of the phenyl ring, with a bromine atom substituting one of the hydrogens on the methyl group of the ethanone moiety.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 205178-80-9 | Supplier Information |
| Molecular Formula | C₉H₈BrClO | Supplier Information |
| Molecular Weight | 247.52 g/mol | Calculated |
| Appearance | White to off-white crystalline solid (Predicted) | Analogy to similar compounds |
| Melting Point | 56-57 °C (for the precursor 1-(4-chloro-3-methylphenyl)ethanone) | [1] |
| Boiling Point | 104-105 °C at 0.4 mmHg (for the precursor 1-(4-chloro-3-methylphenyl)ethanone) | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether, and petroleum ether (for the precursor) | [1] |
Synthesis
The synthesis of this compound typically proceeds via the α-bromination of its precursor, 1-(4-chloro-3-methylphenyl)ethanone. Several methods are available for the α-bromination of acetophenones.
Experimental Protocol: α-Bromination of 1-(4-chloro-3-methylphenyl)ethanone
This protocol is a general method adapted from procedures for the synthesis of similar α-bromoacetophenones.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (on phenyl ring) | ~2.4 | Singlet | - |
| -CH₂Br | ~4.4 | Singlet | - |
| Aromatic H (position 2) | ~7.8 | Doublet | ~2 |
| Aromatic H (position 5) | ~7.4 | Doublet | ~8 |
| Aromatic H (position 6) | ~7.6 | Doublet of Doublets | ~8, ~2 |
Prediction based on data for 1-(4-chloro-3-methylphenyl)ethanone and other α-bromoacetophenones.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (on phenyl ring) | ~20 |
| -CH₂Br | ~30-35 |
| Aromatic C (quaternary, C1) | ~135 |
| Aromatic C (quaternary, C3) | ~138 |
| Aromatic C (quaternary, C4) | ~134 |
| Aromatic C (C2, C5, C6) | ~125-132 |
| C=O | ~190 |
Prediction based on data for 1-(4-chloro-3-methylphenyl)ethanone and other α-bromoacetophenones.
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1690 cm⁻¹.C-Br stretch around 600-700 cm⁻¹.Aromatic C-H stretches above 3000 cm⁻¹.Aromatic C=C stretches around 1600 and 1480 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ and [M+2]⁺ with approximately equal intensity due to the presence of bromine.A prominent peak corresponding to the loss of the bromine radical (·Br).A significant peak for the 4-chloro-3-methylbenzoyl cation [C₈H₆ClO]⁺.[2] |
Potential Biological Activities and Applications
While specific biological studies on this compound are limited, the broader class of α-bromoacetophenones and related structures are known to exhibit a range of biological activities. These compounds are often investigated for their potential as intermediates in the synthesis of more complex, biologically active molecules.
Potential Signaling Pathway Involvement (Hypothetical):
α-Bromoacetophenones are known to be reactive electrophiles and can act as alkylating agents, potentially interacting with nucleophilic residues (such as cysteine) in proteins. This reactivity could lead to the inhibition of enzymes, such as kinases or phosphatases, which are critical components of cellular signaling pathways. For instance, inhibition of a kinase could disrupt a phosphorylation cascade involved in cell proliferation or survival, suggesting potential anticancer applications.
Caption: Hypothetical kinase inhibition by the target compound.
Known activities of related compounds include:
-
Antimicrobial and Antifungal Activity: Various substituted bromoacetophenones have demonstrated efficacy against a range of bacteria and fungi.
-
Cytotoxicity: The electrophilic nature of the α-bromoketone moiety can lead to cytotoxicity, making these compounds and their derivatives interesting candidates for anticancer drug development.[3]
-
Enzyme Inhibition: As mentioned, these compounds can act as inhibitors of various enzymes, including protein kinases.
The presence of the chloro and methyl substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and target specificity. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
Conclusion
This compound is a versatile chemical intermediate with potential applications in medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a robust, predictive overview of its chemical properties, a reliable synthesis protocol, and an informed perspective on its potential biological activities based on the current understanding of related compounds. This information serves as a valuable resource for researchers and scientists working in the field of drug development and organic synthesis.
References
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-1-phenyl-1-ethanone oxime | C8H8BrNO | CID 301952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is an alpha-bromoacetophenone derivative, a class of organic compounds recognized for their utility as versatile synthetic intermediates in the preparation of a wide array of heterocyclic compounds and pharmacologically active molecules. The presence of a reactive bromine atom alpha to a carbonyl group makes this compound a valuable building block for introducing the 4-chloro-3-methylphenyl ethanone moiety into larger, more complex structures. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development, based on the known activities of structurally related compounds.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and its Precursor.
| Property | This compound | 1-(4-chloro-3-methylphenyl)ethanone (Precursor) |
| IUPAC Name | This compound | 1-(4-chloro-3-methylphenyl)ethanone |
| Molecular Formula | C₉H₈BrClO[1][2] | C₉H₉ClO |
| Molecular Weight | 247.52 g/mol [1][2] | 168.62 g/mol |
| CAS Number | 205178-80-9[1][2] | 37074-39-8 |
| Melting Point | Not available (likely a low-melting solid) | 56-57 °C |
| Boiling Point | Not available | 104-105 °C at 0.4 mmHg |
Table 2: Spectral Data for Structurally Similar α-Bromoacetophenones.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |
| 2-Bromo-1-(4-methylphenyl)ethanone | 7.85 (d, 2H), 7.27 (d, 2H), 4.44 (s, 2H), 2.42 (s, 3H) | 191.0, 144.8, 131.6, 129.5, 129.0, 30.9, 21.7 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the alpha-bromination of its precursor, 1-(4-chloro-3-methylphenyl)ethanone. A general and adaptable method for this transformation is the acid-catalyzed bromination using a suitable brominating agent.
Experimental Workflow for α-Bromination
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
Pyridine hydrobromide perbromide (or N-Bromosuccinimide)
-
Glacial Acetic Acid (solvent and catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in glacial acetic acid. b. To this solution, add pyridine hydrobromide perbromide (1.1 equivalents) portion-wise over 15 minutes. c. Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. e. Extract the aqueous mixture with dichloromethane (3 x 50 mL). f. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Applications in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported, its structural class, α-bromoacetophenones, are known to be valuable precursors for a variety of biologically active molecules. Their reactivity allows for the facile synthesis of diverse heterocyclic scaffolds, which are prevalent in many approved drugs.
Furthermore, substituted acetophenone derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, and potential as enzyme inhibitors.[3][4] For instance, some acetophenone derivatives have been shown to possess anti-inflammatory properties.[5][6]
Potential as an Inhibitor of Inflammatory Signaling Pathways
Based on studies of structurally related compounds, this compound could potentially modulate inflammatory responses. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglia. These pathways are critical regulators of the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory drugs.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
References
- 1. 2-Bromo-1-(4-methylphenyl)ethan-1-one(619-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a versatile synthetic intermediate. The document elucidates the core reactivity principles governed by its α-bromo ketone functional group, focusing on nucleophilic substitution and cyclocondensation reactions. Detailed experimental protocols for key transformations, based on closely related analogs, are provided to guide synthetic applications. The potential for this compound to serve as a scaffold in the synthesis of biologically active molecules, particularly heterocyclic compounds such as thiazoles, is a central theme. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of its synthetic utility.
Introduction
This compound, with the CAS number 205178-80-9, belongs to the class of α-haloketones.[1] This class of compounds is of significant interest in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity makes this compound a valuable building block for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The substituted phenyl ring further offers opportunities for structural modifications to modulate the biological activity of the resulting derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 205178-80-9 | [1] |
| Molecular Formula | C₉H₈BrClO | [1] |
| Molecular Weight | 247.52 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and DMF. |
Core Reactivity Profile
The reactivity of this compound is dominated by the α-bromo ketone moiety. The primary reaction pathways involve the substitution of the bromine atom by a nucleophile.
References
The Versatility of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Gateway to Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a halogenated acetophenone derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, namely the reactive α-bromo ketone moiety and the substituted phenyl ring, make it a key intermediate in the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of pharmacologically relevant scaffolds. While specific data for this exact molecule is limited in publicly available literature, its applications can be confidently inferred from the well-established reactivity of analogous α-bromoacetophenones.
Core Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 205178-80-9 | [1] |
| Molecular Formula | C₉H₈BrClO | [1] |
| Molecular Weight | 247.52 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like acetone, ethanol, and dichloromethane. |
Potential Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its application as a precursor for the synthesis of a multitude of heterocyclic systems. The electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon allows for a variety of cyclization reactions with appropriate nucleophiles.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thioacetamide.
-
Reaction with Thiourea: The reaction of this compound with thiourea is expected to yield 2-amino-4-(4-chloro-3-methylphenyl)thiazole. This reaction typically proceeds by initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration.
-
Reaction with Thioamides: Similarly, reaction with various thioamides would lead to the formation of 2-substituted-4-(4-chloro-3-methylphenyl)thiazoles. The substituent at the 2-position of the thiazole ring can be easily varied by choosing the appropriate thioamide.
Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The substituents on the phenyl ring of the starting material can significantly influence the pharmacological profile of the resulting thiazole derivatives.
Synthesis of Imidazole Derivatives
Imidazole scaffolds are central to many biologically active molecules. The synthesis of imidazoles from α-haloketones can be achieved through several methods, most notably the Debus-Radziszewski synthesis and its variations.
-
Reaction with Amidines: The condensation of this compound with amidines, such as benzamidine, would produce 2,4-disubstituted imidazoles. The reaction involves the formation of an intermediate by nucleophilic substitution of the bromide, followed by cyclization with the second nitrogen of the amidine.
Synthesis of Oxazole and Oxazoline Derivatives
Oxazoles and their partially saturated counterparts, oxazolines, are another class of heterocyclic compounds with significant applications in medicinal chemistry and as chiral ligands in asymmetric synthesis.
-
Reaction with Amides: The reaction of this compound with primary amides can lead to the formation of oxazoles. This reaction, known as the Robinson-Gabriel synthesis, typically requires a dehydrating agent.
Logical Workflow for Heterocyclic Synthesis
The general workflow for the synthesis of five-membered heterocyclic compounds from this compound is depicted below. This diagram illustrates the key reaction pathways leading to the formation of thiazole, imidazole, and oxazole derivatives.
Experimental Protocols (Exemplary)
General Procedure for the Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or acetone.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then neutralized with a base (e.g., aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.
Potential Biological Activities of Derivatives
The true potential of this compound lies in the biological activities of the compounds derived from it. Based on the extensive literature on analogous heterocyclic compounds, the following activities can be anticipated:
-
Antimicrobial and Antifungal Activity: Thiazole and imidazole moieties are present in numerous clinically used antimicrobial and antifungal agents. The incorporation of the 4-chloro-3-methylphenyl group may enhance the lipophilicity and, consequently, the cell permeability of the resulting compounds, potentially leading to improved activity.
-
Anticancer Activity: Many kinase inhibitors and other anticancer drugs feature substituted thiazole and imidazole cores. Derivatives of this compound could be screened for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Certain heterocyclic compounds derived from α-haloketones have demonstrated anti-inflammatory properties, for instance, by inhibiting enzymes involved in the inflammatory cascade.
Signaling Pathway Visualization (Hypothetical)
Should a derivative of this compound be identified as, for example, a kinase inhibitor, its mechanism of action could be represented in a signaling pathway diagram. The following is a hypothetical example of a derivative inhibiting a generic kinase pathway involved in cell proliferation.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. Its utility as a building block for creating libraries of potential drug candidates is clear from the well-established chemistry of related α-bromoacetophenones. Further research into the specific reactions and biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents and other valuable chemical entities. The synthetic pathways and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.
References
Methodological & Application
Application Notes and Protocols: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a valuable bifunctional intermediate in organic synthesis. Its structure, featuring an α-bromoketone moiety, allows for versatile reactions to construct a variety of heterocyclic systems and other complex organic molecules. This document provides an overview of its synthesis, key applications with a focus on the preparation of thiazole derivatives, and detailed experimental protocols. The information presented is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Chemical Properties and Synthesis
This compound, also known as α-bromo-4-chloro-3-methylacetophenone, is a solid organic compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 205178-80-9 |
| Molecular Formula | C₉H₈BrClO |
| Molecular Weight | 247.52 g/mol |
| Appearance | Solid |
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is a general representation of the α-bromination of an acetophenone derivative and may require optimization for this specific substrate.
Materials:
-
4-Chloro-3-methylacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylacetophenone (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield this compound.
Expected Yield: Yields for α-bromination of acetophenones typically range from 70-90%, depending on the substrate and reaction conditions.
Applications in Organic Synthesis: Synthesis of Thiazole Derivatives
A primary application of α-bromo ketones is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]
The reaction of this compound with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(4-chloro-3-methylphenyl)thiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole (Representative Procedure)
This protocol is a representative procedure for the Hantzsch thiazole synthesis and can be adapted for this compound.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free base of the aminothiazole.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Table 2: Expected Product Characterization Data (Hypothetical)
| Analysis | Expected Result |
| Appearance | Crystalline solid |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chloro-3-methylphenyl group, a singlet for the thiazole C5-H, and a broad singlet for the amino protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the substituted phenyl ring and the thiazole ring. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| Yield | 60-85% |
Potential Biological Significance of Derivatives
Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities.[4][5] The derivatives synthesized from this compound are potential candidates for antimicrobial and antifungal screening. The presence of the chloro and methyl substituents on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.
Table 3: Potential Antimicrobial Activity of Thiazole Derivatives
| Microbial Strain | Potential Activity |
| Staphylococcus aureus (Gram-positive bacteria) | Moderate to good |
| Escherichia coli (Gram-negative bacteria) | Moderate |
| Candida albicans (Fungus) | Moderate to good |
Note: The potential activity is an estimation based on the general activity of similar thiazole derivatives and would require experimental verification.
Workflow and Reaction Pathway Diagrams
Diagram 1: Synthesis of this compound
References
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone as a versatile building block in the synthesis of various heterocyclic scaffolds. This key intermediate is particularly valuable for the construction of thiazole and imidazole rings, which are prevalent in many biologically active compounds and pharmaceutical agents.
Introduction to this compound
This compound is an α-bromo ketone, a class of compounds well-known for their high reactivity and utility as electrophilic synthons in organic synthesis. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon highly susceptible to nucleophilic attack, facilitating a variety of cyclization reactions. The substituted phenyl ring, featuring a chloro and a methyl group, allows for the introduction of specific steric and electronic properties into the target heterocyclic molecules, which can be crucial for modulating their biological activity.
Key Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis is as a precursor for the formation of five-membered rings through condensation reactions with various nucleophiles. The most notable examples include the Hantzsch thiazole synthesis and the synthesis of substituted imidazoles.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide or thiourea. The reaction of this compound with thiourea is a straightforward approach to synthesize 2-amino-4-(4-chloro-3-methylphenyl)thiazole, a valuable scaffold in medicinal chemistry.
Caption: Hantzsch Thiazole Synthesis Pathway.
Synthesis of Imidazole Derivatives
Substituted imidazoles, another important class of heterocyclic compounds with diverse biological activities, can be synthesized from this compound by reacting it with amidines. This reaction provides a direct route to 2,4-disubstituted imidazoles. For instance, the reaction with benzamidine would yield 2-phenyl-4-(4-chloro-3-methylphenyl)imidazole.
Caption: Imidazole Synthesis from an α-Bromo Ketone.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of thiazole and imidazole derivatives using α-bromoacetophenones analogous to this compound. These data are provided to give an expected range for reaction parameters and yields.
Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives
| α-Bromo Ketone | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 3 | 85-95 | Adapted from general Hantzsch synthesis protocols |
| 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | Ethanol | 78 | 1 | 92 | [1] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High | [2] |
Table 2: Synthesis of 2,4-Disubstituted Imidazole Derivatives
| α-Bromo Ketone | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Benzamidine | Acetonitrile | K₂CO₃ | Reflux | 4 | 70-85 | Adapted from general imidazole synthesis protocols |
| 2-Bromoacetophenone | Various Amidines | THF/Water | K₂CO₃ | Reflux | 2-4 | 80-95 | [3] |
| 4-Methoxyphenacyl bromide | Benzamidine | THF/Water | KHCO₃ | Reflux | 3 | 95 | [3] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a thiazole and an imidazole derivative from this compound.
Protocol 1: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
This protocol is based on the well-established Hantzsch thiazole synthesis.
Caption: Experimental Workflow for Thiazole Synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (sufficient to make a 0.5 M solution of the bromo-ketone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
To a round-bottom flask, add this compound and thiourea.
-
Add ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Slowly add the saturated aqueous NaHCO₃ solution to the stirred reaction mixture to neutralize the hydrobromic acid formed during the reaction. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the product under vacuum or in a desiccator to obtain the crude 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol if necessary.
Protocol 2: Synthesis of 2-Phenyl-4-(4-chloro-3-methylphenyl)imidazole
This protocol is a representative procedure for the synthesis of a 2,4-disubstituted imidazole.
Caption: Experimental Workflow for Imidazole Synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Glass funnel for filtration
-
Chromatography column
Procedure:
-
To a round-bottom flask, add benzamidine hydrochloride and potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Add this compound to the stirred suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-4-(4-chloro-3-methylphenyl)imidazole.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Reaction of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone with Thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole via the Hantzsch thiazole synthesis, reacting 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone with thiourea. The resulting 2-aminothiazole scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. These notes are intended to guide researchers in the synthesis, characterization, and potential applications of this class of compounds.
Introduction
The reaction between α-haloketones and thiourea, known as the Hantzsch thiazole synthesis, is a fundamental and widely utilized method for the preparation of 2-aminothiazole derivatives.[1][2] These heterocyclic compounds are of significant interest in drug discovery due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates.
The specific reaction of this compound with thiourea yields 2-amino-4-(4-chloro-3-methylphenyl)thiazole, a compound with potential for further derivatization and biological screening. This document outlines the synthetic protocol, expected data, and potential biological relevance of this compound and its analogs.
Reaction Mechanism and Pathway
The Hantzsch thiazole synthesis proceeds through a condensation reaction. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromo-ketone. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis mechanism.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 2-amino-4-arylthiazoles and can be adapted for the specific synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Protocol 1: Conventional Synthesis in Ethanol
This protocol is adapted from standard procedures for Hantzsch thiazole synthesis.[6]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (sufficient to dissolve reactants)
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in a minimal amount of ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution to the stirred mixture until a pH of 8-9 is reached, causing the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Protocol 2: One-Pot Synthesis using a Catalyst
This protocol is a greener alternative that may offer higher yields and shorter reaction times.[7]
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (catalytic amount, or other suitable catalyst)
-
Ethanol
Procedure:
-
To a stirred solution of 1-(4-chloro-3-methylphenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol, add a catalytic amount of iodine.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.[8]
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to yield the pure product.
Data Presentation
The following tables present expected quantitative data for the product, 2-amino-4-(4-chloro-3-methylphenyl)thiazole, based on typical results for structurally similar 2-amino-4-arylthiazoles.[6][9]
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Time | 2-5 hours |
| Reaction Temperature | Reflux (approx. 78 °C in Ethanol) |
| Expected Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
Table 2: Expected Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Melting Point (°C) | 150 - 170 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| -NH₂ (s, 2H) | ~7.10 |
| Thiazole-H (s, 1H) | ~6.90 |
| Aromatic-H (m, 3H) | 7.30 - 7.80 |
| -CH₃ (s, 3H) | ~2.40 |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| C-NH₂ | ~168.0 |
| C-Aryl | ~150.0 |
| Aromatic CH | 125.0 - 135.0 |
| Thiazole CH | ~102.0 |
| -CH₃ | ~20.0 |
| IR (KBr, cm⁻¹) | |
| N-H stretch | 3400-3200 |
| C=N stretch | ~1620 |
| C-S stretch | ~700 |
| MS (ESI) m/z | [M+H]⁺ corresponding to C₁₀H₉ClN₂S |
Application Notes: Biological Relevance and Potential
Derivatives of 2-aminothiazole are recognized for their wide spectrum of biological activities and are scaffolds of high interest in drug development.
Anticancer Activity
Many 2-amino-4-arylthiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][10] Some have been shown to inhibit key signaling pathways involved in cancer progression. For instance, certain aminothiazole compounds act as inhibitors of Traf2- and Nck-interacting kinase (TNIK), which is a regulator of the Wnt signaling pathway.[1] Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Inhibition of TNIK in the Wnt signaling pathway.
Anti-inflammatory Activity
The 2-aminothiazole scaffold has been identified in compounds that act as potent inhibitors of enzymes involved in the inflammatory cascade. For example, derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[10] This makes them attractive candidates for the development of novel anti-inflammatory drugs.
Antimicrobial Activity
The thiazole ring is a component of several antimicrobial agents. 2-amino-4-arylthiazole derivatives have been reported to possess significant antibacterial and antifungal properties, making them valuable lead structures for the development of new treatments for infectious diseases.[4][8][11]
Conclusion
The Hantzsch synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole is a robust and efficient reaction that provides access to a versatile chemical scaffold. The resulting product and its potential derivatives are of significant interest to the drug discovery and development community due to their proven track record as biologically active agents. The protocols and data provided herein serve as a comprehensive guide for researchers exploring this promising area of medicinal chemistry.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review | Semantic Scholar [semanticscholar.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical properties, synthesis, and primary applications of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone . Detailed experimental protocols are provided for its key application in the synthesis of substituted aminothiazoles, which are of significant interest in medicinal chemistry and drug discovery.
Chemical Properties and Data
This compound is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a chloro and a methyl group, and an α-bromo ketone moiety. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds.
| Property | Value | Reference |
| CAS Number | 205178-80-9 | [1] |
| Molecular Formula | C₉H₈BrClO | [1] |
| Molecular Weight | 247.52 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane | General knowledge of similar compounds |
Primary Application: Synthesis of 2-Aminothiazole Derivatives
A primary and well-established application of α-bromo ketones, such as this compound, is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to yield a thiazole ring. Thiazole derivatives are prevalent in many biologically active compounds and approved drugs.[2]
The reaction of this compound with thiourea yields 2-amino-4-(4-chloro-3-methylphenyl)thiazole . This product serves as a valuable scaffold for further functionalization in the development of novel therapeutic agents.
Experimental Protocols
Synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole via Hantzsch Thiazole Synthesis
This protocol details the synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole from this compound and thiourea.
Reaction Scheme:
Hantzsch Thiazole Synthesis Workflow
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Beakers
-
Graduated cylinders
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Add absolute ethanol to the flask to dissolve the reactants (approximately 10 mL per gram of the α-bromo ketone).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic (pH ~8).
-
The product will precipitate out of the solution. If no precipitate forms, the ethanol can be removed under reduced pressure using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum to obtain 2-amino-4-(4-chloro-3-methylphenyl)thiazole as a solid.
Expected Yield: 85-95% (based on similar reactions).
Characterization Data (Predicted for 2-amino-4-(4-chloro-3-methylphenyl)thiazole):
| Analysis | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.8 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), amino protons (broad singlet, ~5.0-6.0 ppm), methyl protons (singlet, ~2.3 ppm). |
| ¹³C NMR | Aromatic and thiazole carbons (~100-160 ppm), methyl carbon (~20 ppm). |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of the product. |
Potential Downstream Applications and Signaling Pathways
While specific signaling pathway involvement for this compound itself is not documented, the resulting 2-aminothiazole derivatives are known to be explored as inhibitors of various kinases, which are key components of numerous signaling pathways implicated in cancer and inflammatory diseases. For instance, dasatinib, a tyrosine kinase inhibitor, features a 2-aminothiazole core structure.[3]
The synthesized 2-amino-4-(4-chloro-3-methylphenyl)thiazole can serve as a starting material for the synthesis of a library of compounds to be screened for various biological activities.
Drug Discovery Workflow
Safety and Handling
α-Bromo ketones are lachrymators and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of the chemical intermediate, 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone , in the synthesis of pharmaceutical compounds. The primary application highlighted is its role as a key precursor in the production of the veterinary drug afoxolaner , a potent insecticide and acaricide.
Introduction
This compound (CAS No: 205178-80-9) is a substituted α-bromoacetophenone. Its chemical structure, featuring a reactive bromine atom on the carbon alpha to a carbonyl group, makes it a valuable electrophilic building block in organic synthesis. This reactivity is harnessed in the construction of more complex molecular architectures, particularly in the pharmaceutical industry. The primary documented application of this compound is in the synthesis of isoxazoline-class insecticides, such as afoxolaner.
Application in the Synthesis of Afoxolaner
Afoxolaner is a broad-spectrum parasiticide used in veterinary medicine to control flea and tick infestations in dogs. It belongs to the isoxazoline class of compounds, which act as antagonists of GABA (gamma-aminobutyric acid)-gated chloride channels in insects and other arthropods. This mode of action leads to hyperexcitation of the parasite's central nervous system and subsequent death.
The synthesis of afoxolaner involves a multi-step process where this compound serves as a crucial starting material for the formation of a key intermediate.
Synthetic Pathway Overview
The general synthetic route to afoxolaner from this compound involves the following key transformations:
-
Amination: The reactive α-bromo group is displaced by an amine to introduce a nitrogen-containing functional group.
-
Further Elaboration: The resulting amino ketone can then be further modified and cyclized to form the core isoxazoline structure of afoxolaner.
The following diagram illustrates the logical workflow for the synthesis of afoxolaner, highlighting the role of this compound.
Caption: General synthetic workflow from the starting material to Afoxolaner.
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of afoxolaner, based on established chemical transformations for similar compounds.
Note: These protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of 1-(4-chloro-3-methylphenyl)-3-(methylamino)propan-1-one (Hypothetical Intermediate)
This protocol describes a potential first step in the synthesis, the formation of an amino ketone intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 205178-80-9 | 247.52 | 10 |
| Methylamine (40% in water) | 74-89-5 | 31.06 | 50 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Sodium bicarbonate (saturated aqueous solution) | 144-55-8 | 84.01 | 30 mL |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Dissolve this compound (10 mmol) in THF (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methylamine solution (50 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (HPLC) |
Signaling Pathway: Mechanism of Action of Afoxolaner
Afoxolaner exerts its insecticidal and acaricidal effects by targeting the nervous system of arthropods. Specifically, it acts as a non-competitive antagonist of GABA-gated chloride channels.
In the normal state, the neurotransmitter GABA binds to its receptor, opening the chloride ion channel and allowing the influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire, thus inhibiting nerve transmission.
Afoxolaner binds to a site on the GABA receptor distinct from the GABA binding site. This binding event prevents the channel from opening, even when GABA is present. The resulting blockade of chloride ion influx leads to a state of persistent neuronal excitation, causing paralysis and ultimately the death of the parasite.
The following diagram illustrates the signaling pathway and the inhibitory effect of afoxolaner.
Caption: Mechanism of action of Afoxolaner on the insect GABA receptor.
Conclusion
This compound is a valuable chemical intermediate with a significant application in the synthesis of the veterinary pharmaceutical, afoxolaner. Its reactivity allows for the efficient construction of the complex isoxazoline core of the drug. Understanding the synthetic pathways and the mechanism of action of the final product is crucial for researchers and professionals in drug development. The provided protocols and diagrams serve as a foundational guide for further research and development in this area.
Application Notes & Protocols: Leveraging 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone for the Synthesis of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, with CAS number 205178-80-9, is a highly versatile α-bromoketone building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromo-acetyl group attached to a substituted phenyl ring, makes it an ideal starting material for constructing a variety of heterocyclic compounds. α-Haloketones are well-established precursors for synthesizing biologically significant molecules such as thiazoles, imidazoles, and furans.[2] The inherent reactivity of the α-bromo group facilitates nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular scaffolds.[3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel thiazole derivatives, a class of compounds renowned for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
Figure 1: Drug discovery workflow using the target building block.
Core Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most prominent application for α-bromoketones.[5][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thiourea, to yield a thiazole ring.[5] This method is highly efficient and provides a direct route to 2-aminothiazole scaffolds, which are privileged structures in medicinal chemistry.
The reaction of this compound with various thioureas produces 2-amino-4-(4-chloro-3-methylphenyl)thiazole derivatives. The substituents on the thiourea nitrogen allow for the introduction of chemical diversity at the 2-position of the thiazole ring, enabling the exploration of structure-activity relationships (SAR).
Figure 2: Hantzsch synthesis of thiazoles from the title compound.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole Derivatives
This protocol describes a general procedure for the synthesis of a thiazole derivative from this compound and a representative thiourea.
Materials:
-
This compound (1.0 eq)
-
Substituted thiourea (e.g., Phenylthiourea) (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 247.5 mg) and the substituted thiourea (1.1 mmol).
-
Add anhydrous ethanol (15 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Slowly add saturated sodium bicarbonate solution to the residue until the pH is neutral (~7-8) to quench any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure thiazole derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Data Presentation: Synthesis of a Representative Thiazole Library
The following table summarizes representative data for a small library of thiazole compounds synthesized from this compound. (Note: Data is representative and based on typical outcomes for such reactions).
| Compound ID | R-Group (on Thiourea) | Molecular Formula | Yield (%) | Melting Point (°C) |
| TZ-01 | H | C₁₀H₈ClN₂S | 85 | 165-167 |
| TZ-02 | Phenyl | C₁₆H₁₂ClN₂S | 78 | 188-190 |
| TZ-03 | 4-Fluorophenyl | C₁₆H₁₁ClFN₂S | 81 | 195-197 |
| TZ-04 | Acetyl | C₁₂H₁₀ClN₂OS | 72 | 210-212 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Thiazole-containing compounds are known to function as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] A novel thiazole derivative synthesized from this compound could potentially inhibit a key kinase in a pro-survival pathway, such as the RAF-MEK-ERK pathway, leading to apoptosis in cancer cells.
Figure 3: Hypothetical inhibition of the RAF kinase by a novel thiazole.
Data Presentation: Representative Biological Activity
The synthesized library of thiazole derivatives could be screened against various cancer cell lines and bacterial strains to determine their biological activity. The table below presents hypothetical data from such screens.
| Compound ID | Anticancer Activity (MCF-7 Cell Line) IC₅₀ (µM) | Antibacterial Activity (S. aureus) MIC (µg/mL) |
| TZ-01 | 45.2 | 64 |
| TZ-02 | 8.5 | 32 |
| TZ-03 | 5.1 | 16 |
| TZ-04 | 22.8 | >128 |
Conclusion: this compound is a valuable and reactive starting material for the synthesis of novel heterocyclic compounds. Its application in the Hantzsch thiazole synthesis provides a straightforward and efficient route to libraries of thiazole derivatives. These resulting compounds serve as promising scaffolds for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases, owing to their potential to modulate key biological pathways. The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic utility of this building block in drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. asianpubs.org [asianpubs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. file.scirp.org [file.scirp.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone , a versatile building block in medicinal chemistry. The protocols focus on the synthesis of biologically relevant heterocyclic compounds, namely thiazole and pyrazole derivatives. Additionally, a protocol for the synthesis of chalcone analogs is included. The potential applications of these derivatives in drug discovery are supported by representative biological activity data.
Synthesis of Thiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring system from an α-haloketone and a thioamide.[1][2][3] This reaction is widely used in the synthesis of various biologically active compounds.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)
-
UV lamp
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (30-40 mL).
-
Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Expected Outcome and Significance
This protocol is expected to yield the corresponding 2-aminothiazole derivative. 2-aminothiazoles are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many pharmaceuticals and are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.[6][7][8] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, the α-bromoketone can be a precursor to a 1,3-dicarbonyl equivalent. A more direct approach involves the reaction with hydrazine to form a dihydropyrazole intermediate, which can then be oxidized.
Experimental Protocol: Synthesis of 3-(4-chloro-3-methylphenyl)-1-phenyl-1H-pyrazole
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (50 mL) in a round-bottom flask, add phenylhydrazine (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a dilute NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
Expected Outcome and Significance
This reaction is expected to produce a substituted pyrazole. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9][10]
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their broad range of biological activities.[11][12] While the starting material is an α-bromoketone, it can be converted to the corresponding ketone, 1-(4-chloro-3-methylphenyl)ethanone, which can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde.
Experimental Protocol: Synthesis of (E)-1-(4-chloro-3-methylphenyl)-3-(phenyl)prop-2-en-1-one
Prerequisite: Reduction of this compound to 1-(4-chloro-3-methylphenyl)ethanone. This can be achieved through various reductive dehalogenation methods.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.[12]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[12]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[12]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[12]
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Outcome and Significance
This protocol yields a chalcone derivative. Chalcones are investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[11]
Data Presentation
The following tables summarize representative quantitative data for analogous thiazole and pyrazole derivatives, showcasing their potential biological activities.
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole A | 2-amino-4-arylthiazole | MCF-7 (Breast) | 7.22 ± 0.65 | [13] |
| Thiazole B | 2-imino-thiazolidin-4-one | HepG2 (Liver) | 8.80 ± 0.31 | [13] |
| Thiazole C | Substituted thiazole | HCT-116 (Colon) | 9.35 ± 0.61 | [13] |
| Thiazole D | 2-(benzylidenehydrazinyl)thiazole | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [14] |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole A | Substituted pyrazole | Escherichia coli | 0.25 | [8] |
| Pyrazole B | Substituted pyrazole | Streptococcus epidermidis | 0.25 | [8] |
| Pyrazole C | Pyrazole carboxamide | Aspergillus niger | 1 | [8] |
| Pyrazole D | Acetohydrazide pyrazole | Candida albicans | - (100% inhibition) | [9] |
Note: The data presented in these tables are for analogous compounds and are intended to be representative of the potential activities of derivatives of this compound.
Mandatory Visualization
Diagram 1: General Workflow for Derivatization and Screening
Caption: General workflow for synthesis and biological evaluation.
Diagram 2: Hantzsch Thiazole Synthesis Pathway
Caption: Hantzsch thiazole synthesis reaction pathway.
Diagram 3: Pyrazole Synthesis Logical Flow
Caption: Logical workflow for the synthesis of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. connectjournals.com [connectjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone in various nucleophilic substitution reactions. This versatile α-bromo ketone serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The protocols provided herein are based on established synthetic methodologies for analogous compounds and offer a starting point for laboratory synthesis.
Introduction
This compound is a highly reactive organic intermediate due to the presence of a bromine atom on the carbon alpha to the carbonyl group. This structural feature makes the α-carbon highly electrophilic and susceptible to attack by a variety of nucleophiles. The primary application of this compound lies in the Hantzsch thiazole synthesis, leading to the formation of 2-aminothiazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential as antifungal agents and kinase inhibitors.
General Reaction Workflow
The general workflow for the utilization of this compound in nucleophilic substitution reactions, particularly in the synthesis of 2-aminothiazoles, is depicted below.
Caption: General workflow for nucleophilic substitution.
Application 1: Synthesis of 2-Aminothiazole Derivatives
The reaction of this compound with thiourea or substituted thioureas is a cornerstone of its application, yielding 2-amino-4-(4-chloro-3-methylphenyl)thiazole derivatives. These compounds are precursors to molecules with potential antifungal and anticancer properties.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
This compound
-
Thiourea (or substituted thiourea)
-
Ethanol (or DMF)
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1 to 1.2 equivalents) to the solution.
-
The mixture is then heated to reflux (typically 60-80 °C) for a period of 2 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
If an acidic byproduct is formed, a mild base like sodium bicarbonate can be added to neutralize it.
-
The solvent is removed under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the desired 2-aminothiazole derivative.
Quantitative Data for Analogous Reactions
While specific yield data for a wide range of reactions with this compound is not extensively documented in a single source, the following table summarizes typical yields obtained for the Hantzsch thiazole synthesis with analogous α-bromoacetophenones. These values can serve as a benchmark for expected outcomes.
| α-Bromoacetophenone Derivative | Nucleophile | Solvent | Reaction Time (h) | Yield (%) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 4 | 85-95 |
| 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | Ethanol | 3 | 90 |
| 2-Bromo-1-(p-tolyl)ethanone | N-methylthiourea | Ethanol | 5 | 75 |
| 2-Bromo-1-phenylethanone | Thiourea | DMF | 2 | 92 |
Application 2: Synthesis of Imidazole Derivatives
This compound can also react with amidines or other nitrogen-containing nucleophiles to form substituted imidazole derivatives. These compounds are also of interest in medicinal chemistry.
Experimental Protocol: Imidazole Synthesis
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Acetonitrile (or other polar aprotic solvent)
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add the amidine hydrochloride (1 equivalent) and potassium carbonate (2 equivalents).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired imidazole derivative.
Biological Relevance and Signaling Pathways
Derivatives of 2-aminothiazole synthesized from α-bromoacetophenones have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Two such important pathways are the PI3K/Akt/mTOR and the Aurora kinase pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a common feature in many cancers.[1][3] Small molecule inhibitors targeting key components of this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.[1][2][3][4][5] Thiazole derivatives have been identified as potential inhibitors of this pathway.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[7] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinases.[7]
Caption: Inhibition of Aurora A Kinase signaling.
Antifungal Mechanism of Action
Thiazole derivatives, similar to other azole antifungals, are known to target the fungal cell membrane.[8] They often act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and ultimately leads to fungal cell death.[8][9]
Caption: Antifungal mechanism of thiazole derivatives.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of biologically active heterocyclic compounds. The protocols and data provided in these application notes serve as a guide for researchers in the fields of organic synthesis and drug discovery. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives. The exploration of the synthesized compounds as potential modulators of key signaling pathways offers promising avenues for the development of novel therapeutics.
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one | 41877-17-2 | Benchchem [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Reactions with 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone in microwave-assisted organic synthesis. Microwave irradiation has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity. [1][2]This technology is particularly effective for the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. [3][4] this compound is a versatile α-bromoacetophenone derivative, making it an excellent precursor for a variety of heterocyclic systems. The presence of the chloro and methyl substituents on the phenyl ring can influence the biological activity of the resulting products, making this a valuable building block in drug discovery programs.
Application 1: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. Microwave irradiation has been shown to significantly accelerate this transformation, reducing reaction times from hours to minutes. [5][6][7]The resulting 2-aminothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Comparative Data: Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazoles
| Product | Reagents | Method | Solvent | Reaction Time | Yield (%) |
| 2-Amino-4-(4-chloro-3-methylphenyl)thiazole | This compound, Thiourea | Conventional | Ethanol | 8 - 12 hours | ~60-70 |
| 2-Amino-4-(4-chloro-3-methylphenyl)thiazole | This compound, Thiourea | Microwave | Ethanol | 5 - 10 minutes | >85 |
Note: The data presented is a representative example based on general literature for similar substrates, as specific data for this compound was not available in the searched literature.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
Materials:
-
This compound (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), thiourea (1.2 mmol), and ethanol (5 mL).
-
Seal the vial with a cap and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 8 minutes with continuous stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Reaction Workflow
Caption: Workflow for the microwave-assisted synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Application 2: Synthesis of Substituted Imidazoles
Imidazole derivatives are another class of heterocycles with significant pharmacological importance. [2][8][9]The reaction of α-bromoacetophenones with amidines or their synthetic equivalents under microwave irradiation provides a rapid and efficient route to substituted imidazoles.
Comparative Data: Conventional vs. Microwave-Assisted Synthesis of Imidazoles
| Product | Reagents | Method | Solvent | Reaction Time | Yield (%) |
| 4-(4-chloro-3-methylphenyl)-1H-imidazol-2-amine | This compound, Guanidine | Conventional | Ethanol | 10 - 15 hours | ~50-60 |
| 4-(4-chloro-3-methylphenyl)-1H-imidazol-2-amine | This compound, Guanidine | Microwave | Ethanol | 10 - 15 minutes | >80 |
Note: The data presented is a representative example based on general literature for similar substrates, as specific data for this compound was not available in the searched literature.
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chloro-3-methylphenyl)-1H-imidazol-2-amine
Materials:
-
This compound (1.0 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
Sodium ethoxide (1.5 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial, dissolve guanidine hydrochloride (1.5 mmol) and sodium ethoxide (1.5 mmol) in ethanol (3 mL).
-
To this solution, add this compound (1.0 mmol) dissolved in ethanol (2 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for 12 minutes.
-
After cooling, pour the reaction mixture into water (20 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Reaction Scheme
Caption: Synthesis of an imidazole derivative via microwave-assisted condensation.
Application 3: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. [10][11]Microwave-assisted synthesis provides a one-pot, efficient method for the preparation of substituted 1,2,4-triazoles from hydrazines and a source of a one-carbon unit, where α-bromoacetophenones can be valuable precursors for further functionalization. While a direct one-pot synthesis from this compound and a hydrazine to form a triazole is less common, this starting material can be used to synthesize intermediates that then undergo cyclization to form triazoles under microwave irradiation.
Experimental Protocol: Two-Step Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative (General Protocol)
Step 1: Synthesis of Hydrazone Intermediate
Materials:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Combine this compound (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (5 mL) in a 10 mL microwave reaction vial.
-
Seal the vial and irradiate at 80 °C for 5 minutes.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure to obtain the crude hydrazone intermediate.
Step 2: Cyclization to form the 1,2,4-Triazole
Materials:
-
Crude hydrazone from Step 1 (approx. 1.0 mmol)
-
Formamide (excess, e.g., 2 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place the crude hydrazone in a 10 mL microwave reaction vial and add formamide (2 mL).
-
Seal the vial and irradiate at 160 °C for 10 minutes. [10]3. After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 1,2,4-triazole derivative.
Logical Relationship Diagram
Caption: Two-step microwave-assisted synthesis of a 1,2,4-triazole derivative.
Disclaimer: The provided protocols are based on general methodologies for microwave-assisted synthesis of the respective heterocyclic systems from α-bromoacetophenones. While these are expected to be applicable to this compound, optimization of reaction conditions such as temperature, time, and solvent may be necessary to achieve optimal results for this specific substrate. No specific experimental data or signaling pathways for products derived from this compound were found in the searched literature.
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jusst.org [jusst.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Preparation of α-Amino Ketones using 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of α-amino ketones utilizing 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone as a key starting material. α-Amino ketones are a critical structural motif in a wide array of biologically active compounds and pharmaceutical intermediates. The protocols detailed herein describe the nucleophilic substitution reaction between this compound and various primary and secondary amines. This document includes detailed experimental procedures, tabulated data for reaction components, and a visual representation of the synthetic workflow.
Introduction
α-Amino ketones are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The introduction of an amino group alpha to a carbonyl functionality provides a versatile handle for further chemical modifications and often imparts significant biological activity. The reaction of an α-bromo ketone with an amine is a classical and effective method for the preparation of α-amino ketones, proceeding through a nucleophilic substitution mechanism.
This compound (CAS No. 205178-80-9) is a readily accessible building block for the synthesis of a variety of substituted α-amino ketones. The presence of the chloro and methyl groups on the phenyl ring allows for the exploration of structure-activity relationships in medicinal chemistry programs.
Reaction Scheme
The general reaction for the synthesis of α-amino ketones from this compound is depicted below:
Where:
-
Ar = 4-chloro-3-methylphenyl
-
R1R2NH = Primary or Secondary Amine
Experimental Protocols
This section provides a general protocol for the reaction of this compound with an amine. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile). Add a suitable base (1.5 - 2.0 eq), such as potassium carbonate or triethylamine, to the mixture.
-
Amine Addition: Add the desired primary or secondary amine (1.2 - 1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-amino ketone.
Data Presentation
The following tables summarize the key components and expected outcomes for the synthesis of α-amino ketones.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity/Concentration |
| This compound | Starting Material | 1.0 equivalent |
| Primary or Secondary Amine | Nucleophile | 1.2 - 1.5 equivalents |
| Potassium Carbonate / Triethylamine | Base | 1.5 - 2.0 equivalents |
| Acetonitrile / THF / DMF | Solvent | Anhydrous |
| Ethyl Acetate | Extraction Solvent | - |
| Hexanes | Eluent for Chromatography | - |
| Silica Gel | Stationary Phase for Chromatography | - |
Table 2: Representative Amines for Synthesis
| Amine | Structure | Expected Product |
| Morpholine | C₄H₉NO | 1-(4-chloro-3-methylphenyl)-2-morpholinoethanone |
| Piperidine | C₅H₁₁N | 1-(4-chloro-3-methylphenyl)-2-(piperidin-1-yl)ethanone |
| Aniline | C₆H₇N | 2-anilino-1-(4-chloro-3-methylphenyl)ethanone |
| Benzylamine | C₇H₉N | 2-(benzylamino)-1-(4-chloro-3-methylphenyl)ethanone |
Visualizations
Reaction Workflow Diagram
Caption: Synthetic workflow for the preparation of α-amino ketones.
Reaction Mechanism Diagram
Caption: SN2 mechanism for α-amino ketone synthesis.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Amines can be corrosive and toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Handle all solvents in a well-ventilated area and away from ignition sources.
Conclusion
The protocol described in these application notes offers a reliable and straightforward method for the synthesis of α-amino ketones from this compound. This versatile starting material allows for the generation of a diverse library of α-amino ketones for evaluation in drug discovery and other chemical research endeavors. The provided workflow and mechanistic diagrams serve as valuable tools for researchers in planning and executing these synthetic transformations.
Application Notes and Protocols for Flow Chemistry: Utilizing 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a substituted α-bromoacetophenone, a class of compounds that are versatile building blocks in organic synthesis. They are particularly valuable as electrophilic intermediates for the synthesis of a wide array of heterocyclic compounds, many of which form the core of pharmaceutically active ingredients. The application of flow chemistry to reactions involving α-bromoacetophenones offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.[1][2][3]
Key applications for this class of compounds in flow chemistry predominantly revolve around the synthesis of nitrogen- and sulfur-containing heterocycles.
Key Applications in Flow Chemistry
The primary application of α-bromoacetophenones, and by extension "this compound," in flow chemistry is the synthesis of substituted thiazoles and imidazoles.
-
Hantzsch Thiazole Synthesis: This is a classic and highly efficient method for the synthesis of thiazole rings.[4][5][6][7][8] The reaction involves the condensation of an α-haloketone with a thioamide. In a flow setup, the precise control over stoichiometry, temperature, and residence time can lead to rapid and high-yielding synthesis of thiazole derivatives.
-
Imidazole Synthesis: Substituted imidazoles, another important heterocyclic motif in medicinal chemistry, can be synthesized from α-bromoacetophenones.[9][10][11] Flow chemistry facilitates the multi-step synthesis of highly functionalized imidazoles, often without the need for isolating intermediates.
Experimental Protocols
The following is a detailed protocol for the continuous flow synthesis of a substituted thiazole, based on the Hantzsch thiazole synthesis, which can be adapted for "this compound".
Protocol 1: Continuous Flow Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of a 2-amino-4-phenylthiazole derivative. It can be adapted for "this compound" by using it as the α-bromo ketone starting material.
Materials and Equipment:
-
This compound (or analogous α-bromoacetophenone)
-
Thiourea (or a substituted thioamide)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
-
Flow chemistry system (including pumps, T-mixer, reactor coil, back pressure regulator, and collection vessel)
-
Analytical equipment (e.g., HPLC, LC-MS)
Experimental Workflow Diagram:
Caption: Workflow for continuous Hantzsch thiazole synthesis.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of this compound in the chosen solvent (e.g., 0.5 M in methanol).
-
Prepare a solution of thiourea in the same solvent (e.g., 0.75 M in methanol).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure all connections are secure.
-
Set the temperature of the reactor coil (e.g., 80 °C).
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar) to allow for superheating of the solvent.
-
-
Reaction Execution:
-
Pump the two reagent solutions at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.
-
The combined stream flows through the heated reactor coil. The residence time is determined by the coil volume and the total flow rate.
-
The product stream passes through the back pressure regulator and is collected in a vessel.
-
-
Work-up and Analysis:
-
The collected solution can be cooled and the product may precipitate.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Analyze the product yield and purity using HPLC and confirm its identity by LC-MS and NMR.
-
Data Presentation:
The following table presents hypothetical data for the optimization of the Hantzsch thiazole synthesis in flow, based on typical results found in the literature for analogous reactions.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 60 | 1.0 | 5.0 | 85 | 78 |
| 2 | 80 | 1.0 | 5.0 | 98 | 92 |
| 3 | 80 | 2.0 | 2.5 | 95 | 88 |
| 4 | 100 | 1.0 | 5.0 | >99 | 95 |
| 5 | 100 | 2.0 | 2.5 | 99 | 93 |
Logical Relationship Diagram for Reaction Optimization:
Caption: Key parameters for optimizing the flow synthesis.
Conclusion
While direct, published flow chemistry applications of "this compound" are scarce, its structural analogy to other α-bromoacetophenones allows for the confident adaptation of established protocols. The Hantzsch thiazole synthesis is a prime example of a robust reaction that can be significantly enhanced through the implementation of continuous flow technology. The detailed protocol and workflows provided herein serve as a comprehensive guide for researchers and scientists to explore the potential of this and similar compounds in the rapid and efficient synthesis of valuable heterocyclic molecules.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. asynt.com [asynt.com]
- 4. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sussex.figshare.com [sussex.figshare.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone (CAS 205178-80-9). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around achieving high yield and purity due to potential side reactions. Key difficulties include:
-
Controlling the bromination reaction: Preventing the formation of di- and tri-brominated products on the acetyl group.
-
Avoiding aromatic bromination: The substituted phenyl ring is susceptible to electrophilic substitution, which can lead to the formation of undesired isomers.
-
Purification of the final product: Separating the target molecule from unreacted starting material and various brominated side products can be challenging.
Q2: Which brominating agent is most suitable for this synthesis?
A2: Several brominating agents can be used for the α-bromination of ketones. The choice of reagent can significantly impact the reaction's success. Common options include:
-
Elemental Bromine (Br₂): While effective, it can be hazardous to handle and may lead to over-bromination or aromatic bromination if not carefully controlled.
-
N-Bromosuccinimide (NBS): Often a milder and more selective brominating agent than elemental bromine, reducing the risk of side reactions.
-
Pyridine Hydrobromide Perbromide: A solid, stable source of bromine that can offer good yields and is often easier to handle than liquid bromine.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used for this purpose.
Q4: What are the expected spectroscopic data for the final product?
-
¹H NMR: A singlet for the methylene protons (-CH₂Br) is expected to appear around δ 4.4 ppm. The aromatic protons will show a characteristic splitting pattern in the aromatic region (δ 7-8 ppm). The methyl group on the phenyl ring will appear as a singlet around δ 2.4 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) will have a chemical shift in the range of δ 190-195 ppm. The carbon of the bromomethyl group (-CH₂Br) will be observed around δ 30-35 ppm.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent.2. Insufficient reaction temperature or time.3. Inefficient enol formation. | 1. Use a fresh batch of the brominating agent.2. Gradually increase the reaction temperature and monitor the reaction by TLC.3. Ensure the presence of an acid catalyst (e.g., acetic acid, HBr) to promote enolization. |
| Formation of Multiple Products (Observed on TLC) | 1. Over-bromination (di- or tri-brominated species).2. Aromatic bromination at different positions on the phenyl ring. | 1. Use a stoichiometric amount of the brominating agent (or a slight excess, e.g., 1.1 equivalents). Add the brominating agent slowly and at a controlled temperature.2. Use a milder brominating agent like NBS. Perform the reaction at a lower temperature. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of brominating agent. | 1. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed.2. Ensure at least a stoichiometric amount of the brominating agent is used. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities during column chromatography.2. Similar solubility of the product and side products. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.2. Recrystallization from a suitable solvent system can be an effective purification method. Test different solvents to find one that selectively crystallizes the desired product. |
Data Presentation
Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenones
| Brominating Agent | Typical Reaction Conditions | Reported Yields (for similar substrates) | Advantages | Disadvantages |
| Bromine (Br₂) | Acetic acid, room temperature to 50°C | 60-80% | Readily available, inexpensive. | Corrosive, toxic, can lead to side reactions. |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂, radical initiator (AIBN) or light | 70-90% | Milder, more selective, easier to handle. | More expensive than Br₂. |
| Pyridine Hydrobromide Perbromide | Acetic acid, 50-70°C | 80-95% | Solid, stable, easy to handle, high yields. | Can be more expensive than Br₂. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar α-bromoacetophenones and should be adapted and optimized for the specific substrate.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) (if using NBS with a radical mechanism) or a catalytic amount of acetic acid.
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in CCl₄ or CH₂Cl₂.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or acetic acid to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) or by recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone" from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation during Recrystallization | 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid. 3. The chosen solvent is not optimal. 4. The concentration of impurities is too high, inhibiting crystallization. | 1. Concentrate the solution by evaporating some of the solvent. 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. 3. Perform small-scale solubility tests to identify a more suitable solvent or solvent system. A mixture of ethanol and water is often effective for similar compounds. 4. Consider a preliminary purification step like a simple filtration through a silica plug or an initial column chromatography to remove major impurities. |
| Oily Product Obtained After Recrystallization | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Significant amount of impurities are present. | 1. Choose a lower-boiling point solvent for recrystallization. 2. Re-dissolve the oil in a minimum amount of hot solvent and try to crystallize again, potentially with the addition of a non-polar co-solvent to induce precipitation. If oiling persists, column chromatography is recommended. |
| Poor Separation in Column Chromatography (Co-elution of Product and Impurities) | 1. Inappropriate eluent system (polarity is too high or too low). 2. Overloading of the column. 3. Column was not packed properly, leading to channeling. 4. The polarity difference between the product and impurities is too small for effective separation with the chosen eluent. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product. A common starting eluent system is a mixture of hexane and ethyl acetate. 2. Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 4. Try a different solvent system with alternative solvents (e.g., dichloromethane/hexane) or consider using a different stationary phase like alumina. A gradient elution might also improve separation. |
| Streaking of Spots on TLC Plate | 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The compound is acidic or basic. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve the spot shape. |
| Product Degradation on Silica Gel Column | α-Bromoketones can be sensitive to acidic conditions, and silica gel is slightly acidic. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The most common impurities include:
-
Unreacted 1-(4-chloro-3-methylphenyl)ethanone: The starting material for the bromination reaction.
-
Di-bromo species (2,2-Dibromo-1-(4-chloro-3-methylphenyl)ethanone): Formed if the reaction is not carefully controlled.
-
Ring-brominated byproducts: Although less common with controlled reaction conditions, bromination on the aromatic ring can occur.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is a mixed solvent system of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness and allow the solution to cool slowly. For other similar compounds, recrystallization from 95% ethanol has also been reported.[1]
Q3: How can I monitor the progress of my column chromatography purification?
A3: You can monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in the same eluent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.
Q4: My purified product is a yellow solid/oil. Is this normal?
A4: Pure this compound is expected to be a solid. A yellow coloration might indicate the presence of impurities. Further purification by recrystallization or another round of column chromatography might be necessary to obtain a colorless or white solid.
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a lachrymator and an irritant. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the purification of this compound by recrystallization.
| Step | Procedure | Quantitative Data (Example) |
| 1. Dissolution | Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., 95% ethanol) in an Erlenmeyer flask. | For 1 gram of crude product, start with 5-10 mL of hot ethanol. |
| 2. Hot Filtration (Optional) | If insoluble impurities are present, perform a hot gravity filtration to remove them. | N/A |
| 3. Crystallization | Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. | Slow cooling over 1-2 hours, followed by 30 minutes in an ice bath. |
| 4. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. | N/A |
| 5. Washing | Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. | Wash with 2 x 5 mL of cold ethanol. |
| 6. Drying | Dry the purified crystals under vacuum or in a desiccator. | Dry to a constant weight. |
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC (aiming for a product Rf of 0.2-0.3). A common starting ratio is 9:1 (hexane:ethyl acetate). |
| Column Packing | Slurry pack the column with the chosen eluent system. |
| Sample Loading | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. |
| Elution | Elute the column with the chosen solvent system, collecting fractions. |
| Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. |
| Product Recovery | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Technical Support Center: Bromination of 1-(4-chloro-3-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-(4-chloro-3-methylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the bromination of 1-(4-chloro-3-methylphenyl)ethanone?
The primary desired product is typically 2-bromo-1-(4-chloro-3-methylphenyl)ethanone , resulting from the selective bromination at the α-carbon of the acetyl group.
Q2: What are the common side products in this reaction?
Common side products can be categorized as follows:
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Ring-brominated isomers: Bromination can occur on the aromatic ring as an electrophilic aromatic substitution. Due to the directing effects of the substituents (chloro, methyl, and acetyl groups), a mixture of isomers is possible.
-
α,α-Dibromo ketone: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-chloro-3-methylphenyl)ethanone.
-
Poly-brominated aromatic rings: Multiple bromine atoms can be introduced onto the aromatic ring, especially with an excess of the brominating agent.
Q3: How do reaction conditions influence the formation of side products?
Reaction conditions play a crucial role in determining the product distribution. The use of Lewis acids like FeBr₃ or AlCl₃ tends to promote electrophilic substitution on the aromatic ring. In contrast, conditions that favor the formation of an enol or enolate intermediate, such as acid or base catalysis, will typically lead to α-bromination. Radical conditions, initiated by UV light, can also favor α-bromination.
Q4: Which brominating agent is best for selective α-bromination?
The choice of brominating agent significantly impacts selectivity. N-Bromosuccinimide (NBS) is often a good choice for selective α-bromination of ketones. Pyridine hydrobromide perbromide is another reagent known for its high efficiency in α-bromination of acetophenone derivatives.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 1-(4-chloro-3-methylphenyl)ethanone.
Problem 1: Low yield of the desired α-bromo ketone.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal brominating agent. | For a similar substrate, 4-chloroacetophenone, pyridine hydrobromide perbromide gave a higher yield (85%) compared to CuBr₂ (~60%) and NBS (low conversion).[1] Consider switching to a more efficient reagent. |
| Decomposition of product. | The α-bromo ketone product can be sensitive to prolonged heating or harsh acidic/basic conditions. Ensure the work-up procedure is performed promptly after reaction completion and under mild conditions. |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with some brominating agents and promote side reactions. |
Problem 2: Formation of significant amounts of ring-brominated side products.
| Possible Cause | Suggested Solution |
| Use of a Lewis acid catalyst. | Avoid Lewis acids like FeBr₃ or AlCl₃ if α-bromination is the desired outcome. |
| Highly activating reaction conditions for aromatic substitution. | Use of strong acids can promote ring bromination. Consider using a milder acid catalyst or a non-acidic method. |
| High reaction temperature. | Higher temperatures can sometimes favor aromatic substitution. Try running the reaction at a lower temperature. |
Problem 3: Presence of α,α-dibrominated side product.
| Possible Cause | Suggested Solution |
| Excess of brominating agent. | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Prolonged reaction time. | Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent further bromination of the product. |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Complex mixture of isomers. | If a significant amount of ring-brominated isomers is formed, purification by standard crystallization may be challenging. Column chromatography on silica gel is often an effective method for separating these closely related compounds. |
| Oily product that does not crystallize. | If the product is an oil, attempt purification by column chromatography. If crystallization is desired, try different solvent systems or seeding with a small crystal of the pure product. |
Data Presentation
The following table summarizes the yield of 2-bromo-4'-chloroacetophenone (a structurally similar compound) with different brominating agents, as reported in a study on the α-bromination of acetophenone derivatives.[1]
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 ± 4 |
| Cupric Bromide (CuBr₂) | Not specified | 90 | 3 | ~60 |
| N-Bromosuccinimide (NBS) | Not specified | 90 | 3 | Low conversion |
Note: This data is for the bromination of 4-chloroacetophenone and should be used as a general guideline for 1-(4-chloro-3-methylphenyl)ethanone.
Experimental Protocols
The following are generalized protocols for the α-bromination of aryl ketones, which can be adapted for 1-(4-chloro-3-methylphenyl)ethanone.
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid [1]
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Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in glacial acetic acid.
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Add Brominating Agent: Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
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Heat Reaction: Heat the reaction mixture to 90°C and stir for 3 hours.
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Monitor Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Dissolve Substrate: In a round-bottom flask, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., a catalytic amount of HBr).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp if using a radical initiator.
-
Monitor Reaction: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Washing: Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating the key chemical pathways and a general workflow for troubleshooting.
Caption: Main reaction pathway for α-bromination.
Caption: Common side reaction pathways.
Caption: General troubleshooting workflow.
References
Optimizing reaction conditions for "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone" synthesis
Technical Support Center: Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue in the α-bromination of acetophenone derivatives. Several factors can contribute to this problem. A systematic approach to optimization is recommended.
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Suboptimal Temperature: The reaction temperature is critical. For many acetophenone derivatives, yields are low below 80°C. Increasing the temperature to 90°C often significantly improves the yield without promoting side reactions.[1]
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Incorrect Reagent Ratio: The molar ratio of the starting material to the brominating agent is crucial. A common ratio is 1.0 equivalent of the acetophenone derivative to 1.1 equivalents of the brominating agent, such as pyridine hydrobromide perbromide.[1][2] Using a significant excess of the brominating agent can lead to over-bromination.
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Inappropriate Brominating Agent: The choice of brominating agent affects selectivity and reactivity. For selective mono-bromination, milder agents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide are often preferred over molecular bromine, which can be less selective and more hazardous.[2][3]
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Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical reaction time is around 3 hours at 90°C.[1][2] Shorter times may result in an incomplete reaction, while excessively long times can increase the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A2: The formation of side products is a common challenge. The most likely impurities are the dibrominated product and isomers resulting from bromination on the aromatic ring.
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Over-bromination (Dibromination): This occurs when a second bromine atom is added to the α-carbon. To minimize this, avoid using a large excess of the brominating agent and monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be stopped.
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Ring Bromination: Aromatic ring bromination is a competing reaction, especially if the aromatic ring is activated.[2][4] Using a selective α-brominating reagent like NBS can help prevent this. The reaction mechanism under acidic conditions favors the formation of an enol intermediate, which then attacks the bromine, leading to α-bromination.[1]
Q3: The reaction is very slow or does not seem to be proceeding. What should I check?
A3: A stalled reaction can be due to several factors:
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Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the phenyl ring can hinder the initial enolization step, which is necessary for bromination to occur.[2] In such cases, more reactive brominating systems or slightly harsher conditions may be required, but this must be balanced against the risk of side reactions.[2]
-
Catalyst Issues: Some protocols use a catalyst, such as anhydrous aluminum chloride or an acid, to facilitate the reaction.[4][5] Ensure the catalyst is fresh and added correctly. For instance, acid-catalyzed enolization is a key step in the mechanism.[4]
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Reagent Quality: Verify the purity and reactivity of your starting material and brominating agent. Old or improperly stored reagents can degrade and lose their effectiveness.
Q4: How should I purify the crude product?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.
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Work-up: Typically, the reaction mixture is first cooled and then poured into ice-water to precipitate the crude product. The solid is then filtered, washed with cold water to remove water-soluble impurities, and dried.[2]
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Recrystallization: This is often the most effective method for purification. Ethanol is a commonly used solvent for recrystallizing α-bromoacetophenone derivatives.[2]
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Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and petroleum ether.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from studies on the α-bromination of substituted acetophenones, providing a basis for comparison and optimization.
Table 1: Effect of Reagent Ratio on Yield Reaction Conditions: 4-substituted acetophenones brominated with pyridine hydrobromide perbromide in acetic acid at 90°C.
| Substrate to Bromine Reagent Ratio (molar) | Yield (%) |
| 1.0 : 1.0 | < 60% |
| 1.0 : 1.1 | > 66% |
| 1.0 : 1.2 | > 66% (potential for over-bromination) |
| (Data adapted from a study on various acetophenone derivatives[1]) |
Table 2: Effect of Temperature on Yield Reaction Conditions: Acetophenone derivative (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.) in acetic acid.
| Temperature (°C) | Yield of α-bromoacetophenone (%) |
| < 80 | Relatively Low |
| 90 | Optimal |
| > 90 | No significant increase |
| (Data adapted from a study on various acetophenone derivatives[1]) |
Table 3: Effect of Reaction Time on Yield Reaction Conditions: Acetophenone derivative (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.) at 90°C.
| Reaction Time (hours) | Yield (%) |
| 2 | Sub-optimal |
| 3 | Highest Yield |
| 4 | No significant increase / potential for side products |
| (Data adapted from a study on various acetophenone derivatives[1]) |
Experimental Protocols
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide
This protocol is a general method for the selective monobromination of acetophenone derivatives.[2]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1-(4-chloro-3-methylphenyl)ethanone in glacial acetic acid.
-
Reagent Addition: Add 1.1 equivalents of pyridine hydrobromide perbromide to the solution.
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Reaction: Heat the reaction mixture to 90°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing ice-water to precipitate the crude product.
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Purification: Filter the resulting solid, wash it thoroughly with cold water, and then dry it. The crude product can be further purified by recrystallization from ethanol.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
This decision tree provides a logical path for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. zenodo.org [zenodo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
How to avoid dibromination in the synthesis of "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, with a specific focus on preventing the common side reaction of dibromination.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary cause of dibromination in the synthesis of this compound?
A1: The primary cause of dibromination, the formation of 2,2-dibromo-1-(4-chloro-3-methylphenyl)ethanone, is the reaction of the desired monobrominated product with an excess of the brominating agent. The initial monobromination reaction can sometimes proceed at a slower rate than the subsequent bromination of the product, especially if the reaction conditions are not carefully controlled.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: Several strategies can be employed to ensure selective monobromination:
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Strict Stoichiometric Control: Carefully measure the amount of the brominating agent. A molar ratio of 1:1 or even slightly less (e.g., 1:0.95) of the starting material (4-chloro-3-methylacetophenone) to the brominating agent is recommended to avoid having excess brominating species available to react with the product.
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Choice of Brominating Agent: Using a milder and more selective brominating agent than elemental bromine (Br₂) can significantly reduce over-bromination. N-Bromosuccinimide (NBS) and Pyridine Hydrobromide Perbromide are excellent alternatives.[1][2] Copper(II) bromide (CuBr₂) is another effective reagent for selective α-bromination.[2][3]
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Controlled Reaction Conditions: Running the reaction at a controlled temperature and monitoring its progress closely by techniques like Thin Layer Chromatography (TLC) is crucial. Once the starting material is consumed, the reaction should be stopped to prevent further bromination of the product. Acidic conditions, often using acetic acid as a solvent, are generally preferred as they proceed through an enol intermediate and help to control the reaction rate.[1]
Q3: My reaction is producing a significant amount of a byproduct, which I suspect is the dibrominated compound. How can I confirm this?
A3: You can use several analytical techniques to identify the components of your reaction mixture:
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Thin Layer Chromatography (TLC): The dibrominated product will likely have a different Rf value compared to the starting material and the desired monobrominated product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The singlet corresponding to the α-protons in the monobrominated product (around 4.4 ppm) will be absent in the dibrominated product. Instead, you might see a singlet for the single α-proton in the dibrominated compound at a different chemical shift.
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Mass Spectrometry (MS): The mass spectrum of the dibrominated product will show a molecular ion peak that is 78.9 mass units (the isotopic mass of bromine) higher than that of the monobrominated product.
Q4: Are there any recommended reaction conditions for the selective monobromination of 4-chloro-3-methylacetophenone?
A4: Yes, a study on the bromination of 4-chloroacetophenone found that using Pyridine Hydrobromide Perbromide in acetic acid at 90°C for 3 hours gave a high yield (85%) of the monobrominated product.[2][4] Another effective method involves the use of N-bromosuccinimide (NBS) with a catalytic amount of acidic alumina in methanol.[5][6]
Data Presentation: Comparison of Brominating Agents
The choice of brominating agent significantly impacts the selectivity and yield of the desired product. Below is a summary of the performance of different reagents for the bromination of 4-chloroacetophenone.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield of Monobrominated Product (%) | Reference |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [2][4] |
| Copper(II) Bromide (CuBr₂) | Chloroform/Ethyl Acetate | Reflux | Not Specified | ~60 | [2][3] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) | [2][4] |
| N-Bromosuccinimide (NBS) / Acidic Al₂O₃ | Methanol | Reflux | 0.25 | ~86 | [5] |
Experimental Protocols
Method 1: Selective Monobromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a study that demonstrated high selectivity for the monobromination of 4-chloroacetophenone.[2][4]
Materials:
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4-chloro-3-methylacetophenone
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Pyridine Hydrobromide Perbromide
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Glacial Acetic Acid
-
Ice-water bath
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-methylacetophenone in glacial acetic acid.
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Add 1.0 to 1.1 equivalents of Pyridine Hydrobromide Perbromide to the solution.
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Heat the reaction mixture to 90°C with constant stirring.
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Monitor the progress of the reaction by TLC. The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
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Collect the solid product by vacuum filtration.
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Wash the product with cold water to remove any remaining acetic acid and pyridine salts.
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Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Selective Monobromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This method utilizes a solid-supported catalyst for a rapid and selective bromination.[5]
Materials:
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4-chloro-3-methylacetophenone
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N-Bromosuccinimide (NBS)
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Acidic Aluminum Oxide (Al₂O₃)
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Methanol
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Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a solution of 4-chloro-3-methylacetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).
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Add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise over 10-15 minutes while stirring.
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After the addition is complete, reflux the mixture.
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Monitor the reaction by TLC. The reaction is often complete within 15-20 minutes.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the reaction mixture to remove the alumina.
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Wash the alumina with a small amount of methanol.
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Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction mechanism for the bromination of 4-chloro-3-methylacetophenone.
Caption: Troubleshooting workflow for avoiding dibromination.
Caption: General experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"2-Bromo-1-(4-chloro-3-methylphenyl)ethanone" stability and storage issues
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and storage of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage in a dark place under an inert atmosphere.[3] It is also advisable to store it in a designated corrosives area.[4]
Q2: What materials are incompatible with this compound?
A2: Avoid storing this compound near strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to decomposition.[4]
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), clumping of the solid material, or the presence of a strong, irritating odor. From a chemical perspective, the appearance of new spots on a Thin Layer Chromatography (TLC) analysis or additional peaks in an NMR or LC-MS analysis would indicate the presence of impurities due to degradation.
Q4: Is this compound sensitive to light or moisture?
A4: While specific data for this compound is limited, alpha-bromo ketones as a class can be sensitive to light and moisture. Moisture can lead to hydrolysis, while light can promote the formation of radical species, leading to decomposition. Therefore, storing the compound in a dark, dry environment is a critical precautionary measure.
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Check the appearance of the compound for any visual signs of degradation. 2. Analyze the purity of the compound using TLC, NMR, or LC-MS. 3. If impurities are detected, consider purifying the material (e.g., by recrystallization) or using a fresh batch. |
| Low reaction yield | The compound may have degraded, reducing the concentration of the active reactant. | 1. Confirm the purity of the starting material. 2. Consider that a common degradation pathway for α-bromo ketones is dehydrobromination in the presence of base to yield an α,β-unsaturated ketone.[5][6] This can be exacerbated by improper storage or handling. 3. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere if sensitive to moisture. |
| Compound has changed color (e.g., turned yellow/brown) | This is a strong indicator of decomposition. The discoloration may be due to the release of bromine or the formation of polymeric byproducts. | It is highly recommended to discard the discolored compound and obtain a fresh batch. Using degraded material will lead to unreliable and unrepeatable results. |
| Strong, irritating odor upon opening the container | This could indicate the release of volatile decomposition products, such as hydrogen bromide (HBr). Alpha-bromo ketones can be lachrymators, meaning they can cause tearing.[4][7] | Handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Experimental Protocols
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the purity of this compound.
Materials:
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This compound sample
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TLC plates (e.g., silica gel 60 F254)
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Developing solvent (e.g., a mixture of hexane and ethyl acetate, start with a 9:1 ratio and adjust as needed)
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TLC developing chamber
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Capillary tubes for spotting
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UV lamp (254 nm)
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A staining solution (e.g., potassium permanganate stain)
Procedure:
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Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.
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Allow the spot to dry completely.
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Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline.
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Allow the solvent to run up the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
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If necessary, further visualize the plate by dipping it into a staining solution and gently heating it.
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A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities or degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 42445-46-5|2-Bromo-1-(4-(methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.co.uk [fishersci.co.uk]
Troubleshooting guide for reactions involving "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile α-bromoketone intermediate. It is frequently utilized in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Key applications include the Hantzsch thiazole synthesis to form aminothiazoles, and reactions with various nucleophiles to generate substituted imidazoles, triazoles, and other related heterocycles.[1][2][3] It also serves as a precursor in Williamson ether synthesis and other nucleophilic substitution reactions.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a lachrymator and skin irritant. It is crucial to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Q3: How should this compound be properly stored?
A3: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Long-term storage at refrigerated temperatures (2-8 °C) is recommended to maintain its stability and prevent degradation.
Troubleshooting Guide
Low or No Product Yield
Q4: I am experiencing very low to no yield in my reaction with this compound. What are the potential causes?
A4: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the this compound and other reactants are of high purity and have not degraded. The α-bromoketone can be susceptible to hydrolysis.
-
Reaction Conditions:
-
Temperature: Many reactions involving this substrate are temperature-sensitive. Higher temperatures can favor elimination side reactions over the desired substitution.[4] Conversely, a temperature that is too low may result in a sluggish or stalled reaction.
-
Solvent: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile are often used. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.
-
Base Strength: If a base is used, its strength can influence the reaction outcome. A very strong base may promote elimination or other side reactions. Consider using a milder base if side products are observed.
-
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Formation of Side Products
Q5: My reaction is producing significant amounts of unintended side products. What are the likely culprits and how can I minimize them?
A5: The formation of side products is a common issue. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Elimination Reaction: The formation of an α,β-unsaturated ketone via the elimination of HBr is a common side reaction, especially in the presence of a strong or sterically hindered base.
-
Solution: Use a weaker, non-hindered base. Lowering the reaction temperature can also disfavor elimination.[4]
-
-
Hydrolysis: this compound can hydrolyze back to 1-(4-chloro-3-methylphenyl)ethanone in the presence of water.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[5][6][7]
-
Solution: This is more likely with strong, non-nucleophilic bases. Using a nucleophilic base and carefully controlling the stoichiometry can help to avoid this rearrangement.
-
-
Di-substitution: If the nucleophile has multiple reactive sites or if the product itself can react further, di-substituted or polymeric byproducts may form.
-
Solution: Use a slight excess of the this compound relative to the nucleophile to ensure the nucleophile is the limiting reagent. Alternatively, a protecting group strategy may be necessary for complex nucleophiles.
-
Common Side Reactions Pathway
Caption: Potential side reaction pathways from the starting material.
Purification Challenges
Q6: I am having difficulty purifying my product from the reaction mixture. What purification strategies are recommended?
A6: Purification of products from reactions involving this compound can be challenging due to the similar polarities of the starting material, product, and some side products.
-
Work-up:
-
A standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts.
-
If unreacted bromine-containing starting material is a concern, a wash with a dilute solution of sodium thiosulfate can be employed.
-
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the method of choice.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
TLC Analysis: Before running a column, it is essential to determine an appropriate solvent system using TLC to ensure good separation between the product and impurities.
-
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a general guideline for the synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(4-chloro-3-methylphenyl)thiazole.[2][8][9]
Hantzsch Thiazole Synthesis Workflow
Caption: Step-by-step workflow for the Hantzsch thiazole synthesis.
General Protocol for Williamson Ether Synthesis
This protocol provides a general method for the synthesis of an ether from this compound and a chosen alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous DMF or THF (solvent)
-
This compound (1.05 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous solvent.
-
Cool the solution in an ice bath (0°C).
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous α-Bromoketone Reactions
| Reaction Type | α-Bromoketone | Nucleophile/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Thiazole Synthesis | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | ~99% | [9] |
| Triazole Synthesis | 2-Bromo-1-phenylethanone | Sodium Azide | Acetone | Room Temp. | 87% | [10] |
| Williamson Ether | 4-Methylphenol & Chloroacetic Acid | NaOH | Water | 90-100°C | Not specified | [11] |
Note: Yields are highly dependent on the specific substrates and reaction scale. This table is for comparative purposes only.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. synarchive.com [synarchive.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. scribd.com [scribd.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. youtube.com [youtube.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of α-bromoacetophenones. This guide addresses potential causes and provides systematic solutions to improve the yield and purity of this compound.
Common Problems and Solutions
| Problem Identified | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation (based on TLC/LC-MS analysis) | - Inactive brominating agent. - Insufficient reaction temperature. - Inappropriate solvent. - Degradation of starting material. | - Use a fresh, properly stored brominating agent. - Ensure the reaction temperature reaches the optimal level (e.g., 90°C for pyridine hydrobromide perbromide).[1] - Use a non-polar, aprotic solvent like dichloromethane or acetic acid.[1][2] - Check the purity of the starting 1-(4-chloro-3-methylphenyl)ethanone. |
| Presence of Multiple Spots on TLC Plate (Side Products) | - Over-bromination (dibromination). - Ring bromination. - Incomplete reaction. | - Use a slight excess (1.0-1.1 equivalents) of the brominating agent.[1] - Control the reaction temperature and time carefully; prolonged reaction times can lead to by-products.[1] - Monitor the reaction progress closely by TLC to ensure full conversion of the starting material. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography on silica gel.[2] - Ensure all solvent is removed under reduced pressure after extraction. |
| Product is Colored (Yellow or Brown) | - Presence of bromine residue. - Formation of colored by-products. | - Wash the organic layer with a sodium thiosulfate or sodium bisulfite solution to quench excess bromine.[2] - Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexanes). |
Logical Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for the alpha-bromination of 1-(4-chloro-3-methylphenyl)ethanone?
Several brominating agents can be used, each with its own advantages and disadvantages.
-
Pyridine hydrobromide perbromide: This is a solid, stable, and safer alternative to liquid bromine, often providing good yields.[1]
-
N-Bromosuccinimide (NBS): NBS is another solid brominating agent that is relatively safe to handle. It often requires a radical initiator or acid catalyst.
-
Liquid Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and can lead to side reactions if not handled with extreme care.[2]
-
Copper(II) Bromide (CuBr₂): This reagent can also be used for α-bromination.
The choice of reagent may depend on the specific reaction conditions and available laboratory facilities. For safety and ease of handling, pyridine hydrobromide perbromide is a good starting point.
Q2: What are the typical reaction conditions for this synthesis?
Based on analogous syntheses of similar compounds, typical conditions involve:
-
Solvent: Acetic acid or a chlorinated solvent like dichloromethane (DCM).[1][2]
-
Temperature: The reaction is often carried out at elevated temperatures, for instance, 90°C when using pyridine hydrobromide perbromide in acetic acid.[1]
-
Reaction Time: The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: How can I minimize the formation of the dibrominated side product?
The formation of the α,α-dibromo ketone is a common side reaction. To minimize this:
-
Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents).[1]
-
Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species.
-
Monitor the reaction closely and stop it once the starting material has been consumed.
Q4: What is the best method for purifying the final product?
Purification can typically be achieved through:
-
Aqueous Workup: After the reaction is complete, the mixture is usually poured into water and extracted with an organic solvent. The organic layer is then washed with a solution of sodium bisulfite or sodium thiosulfate to remove any remaining bromine, followed by a wash with a weak base (like sodium bicarbonate) to neutralize any acid, and finally with brine.[2][3]
-
Column Chromatography: If the crude product contains significant impurities, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.[2]
-
Recrystallization: The purified product can often be obtained as a solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.
Q5: How can I confirm the identity and purity of my product?
The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the -CH₂Br protons, typically in the range of 4.3-4.5 ppm. ¹³C NMR will also show a characteristic shift for the carbon bearing the bromine.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₈BrClO, MW: 247.52 g/mol ) and the characteristic isotopic pattern for a compound containing both bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹.
Experimental Protocols
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 4-chloro-α-bromo-acetophenone and should be a good starting point for the synthesis of the title compound.[1]
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenones
| Brominating Agent | Advantages | Disadvantages | Typical Yields (for similar substrates) |
| Pyridine hydrobromide perbromide | Solid, stable, safer than Br₂ | Can be more expensive | 80-90%[1] |
| N-Bromosuccinimide (NBS) | Solid, relatively safe | May require an initiator, can be less selective | 70-85% |
| Liquid Bromine (Br₂) | Inexpensive, readily available | Highly toxic and corrosive, can lead to side reactions | 60-80%[2] |
| Copper(II) Bromide (CuBr₂) | Solid, can be selective | Stoichiometric amounts of copper salts are required | 75-90% |
Table 2: ¹H NMR Data for Similar α-Bromoacetophenones
| Compound | Solvent | Chemical Shift (δ) of -CH₂Br (ppm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | 4.42 (s, 2H)[4] |
| 2-Bromo-1-phenylethanone | CDCl₃ | 4.46 (s, 2H)[5] |
| 2-Bromo-1-(4-methylphenyl)ethanone | CDCl₃ | 4.43 (s, 2H)[5] |
| 2-Bromo-1-(4-bromophenyl)ethanone | CDCl₃ | 4.12 (s, 2H)[4] |
Note: The chemical shift of the -CH₂Br protons in this compound is expected to be in a similar range.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Managing Selectivity in Reactions with 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing selectivity in chemical reactions involving 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Question: I am attempting to synthesize a 2-amino-4-(4-chloro-3-methylphenyl)thiazole derivative via the Hantzsch reaction with thiourea, but I am consistently obtaining low yields. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Hantzsch thiazole synthesis are a common issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality of Starting Materials | Ensure the purity of both this compound and the thioamide. Impurities can lead to unwanted side reactions.[1] Consider recrystallizing or purifying the starting materials if their purity is questionable. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and reaction time are crucial.[1] Ethanol is a commonly used solvent, often heated to reflux.[1] Some modern protocols utilize microwave irradiation to shorten reaction times and potentially improve yields.[2] It is advisable to perform small-scale solvent and temperature screening to find the optimal conditions for your specific substrate. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progression.[1] If the reaction stalls, a slight increase in temperature or prolonged reaction time might be necessary. |
| Side Reactions | The formation of byproducts can consume reactants and complicate purification.[1] Common side products include oxazoles (if the thioamide is contaminated with the corresponding amide) and dimers or polymers of the reactants.[1] Ensuring high-purity starting materials and optimized conditions can minimize these side reactions. |
| Lack of Catalyst | While the Hantzsch synthesis can proceed without a catalyst, acidic catalysts like p-Toluenesulfonic acid (PTSA) can sometimes improve the reaction rate and yield.[1] Consider adding a catalytic amount of a suitable acid. |
Issue 2: Formation of Multiple Products in Nucleophilic Substitution
Question: I am performing a nucleophilic substitution on the α-carbon of this compound and observing multiple products on my TLC and NMR. How can I improve the selectivity?
Answer:
The presence of multiple reactive sites in this compound can lead to a lack of selectivity. Here are some strategies to improve the outcome of your nucleophilic substitution reaction.
Troubleshooting Selectivity:
| Issue | Potential Cause | Recommended Action |
| Competing Nucleophilic Attack at the Carbonyl Carbon | Strong, hard nucleophiles may preferentially attack the carbonyl carbon instead of the α-carbon. | Use a softer nucleophile if possible. Alternatively, protecting the carbonyl group as a ketal before the substitution reaction can be an effective strategy. |
| Elimination Side Reaction | The use of a strong, sterically hindered base as the nucleophile can promote the elimination of HBr to form an α,β-unsaturated ketone. | Use a less sterically hindered and less basic nucleophile. Lowering the reaction temperature can also disfavor the elimination pathway. |
| Reaction with the Aromatic Ring | Under certain conditions, particularly with very strong nucleophiles or in the presence of certain catalysts, substitution on the aromatic ring could occur, although this is less common. | Ensure your reaction conditions are not promoting aromatic substitution. This typically involves avoiding harsh conditions and specific catalysts known for such reactions. |
| Self-Condensation | Under basic conditions, the enolate of the product or starting material can react with another molecule of the α-bromoketone, leading to dimers. | Add the α-bromoketone slowly to a solution of the nucleophile to maintain a low concentration of the electrophile. Running the reaction at a lower temperature can also help. |
Frequently Asked Questions (FAQs)
General Reactivity
Q1: What are the primary reactive sites of this compound?
A1: The primary electrophilic sites are the α-carbon (due to the electron-withdrawing effect of the bromine and carbonyl group) and the carbonyl carbon. The bromine atom is a good leaving group, making the α-carbon susceptible to SN2 reactions with a wide range of nucleophiles.
Q2: How do the substituents on the phenyl ring (4-chloro and 3-methyl) affect the reactivity of the molecule?
A2: The 4-chloro group is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The 3-methyl group is a weak electron-donating group. The combined electronic effect of these substituents can influence the reaction rates. In the Hantzsch thiazole synthesis, electron-withdrawing groups on the phenyl ring of the α-bromoketone generally lead to good to excellent yields.
Hantzsch Thiazole Synthesis
Q3: What is a general experimental protocol for the Hantzsch thiazole synthesis using this compound?
A3: A general protocol involves reacting equimolar amounts of this compound and a thioamide (e.g., thiourea) in a solvent like ethanol. The mixture is typically heated to reflux for several hours. The reaction progress should be monitored by TLC. After completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed, and the product is purified by recrystallization or column chromatography.
Q4: What are the most common side products in the Hantzsch thiazole synthesis?
A4: Common side products include unreacted starting materials, the formation of an oxazole if the thioamide is impure, and dimerization or polymerization of the reactants or intermediates.[1]
Other Reactions
Q5: Can this compound be used for the alkylation of phenols?
A5: Yes, α-bromoketones can be used to alkylate phenols (O-alkylation). The phenoxide, generated by treating the phenol with a base, acts as a nucleophile and displaces the bromide. The selectivity of O- versus C-alkylation can be influenced by the choice of solvent and counter-ion.
Q6: Is it possible to synthesize chalcones from this α-bromoketone?
A6: The direct synthesis of chalcones from an α-bromoketone is not the standard method. Chalcones are typically synthesized via an aldol condensation or Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. However, the corresponding acetophenone, 1-(4-chloro-3-methylphenyl)ethanone, would be the starting material for such a synthesis.
Data Presentation
Table 1: Reaction Conditions for Nucleophilic Substitution of this compound with Acetate
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| This compound | Potassium acetate, Potassium iodide | DMF | Room Temperature | Overnight | 88% | [1] |
Note: This data is from a specific patent example and serves as a reference for a substitution reaction.
Table 2: Influence of Phenyl Substituents on Yield in Hantzsch Thiazole Synthesis
| Substituent on Phenyl Ring of α-Bromoketone | Yield | General Observation |
| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Good to Excellent | These groups enhance the electrophilicity of the α-carbon, facilitating the initial nucleophilic attack by the thioamide. |
| Electron-donating groups (e.g., -CH₃, -OCH₃) | Good to Excellent | While they may slightly decrease the electrophilicity compared to withdrawing groups, they are well-tolerated and often result in high yields. |
Note: This table summarizes general trends observed in the literature for substituted phenacyl bromides in the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-acetoxy-1-(4-chloro-3-methylphenyl)ethanone
This protocol is based on a procedure described in patent literature.[1]
Materials:
-
This compound
-
Potassium acetate (KOAc)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound in DMF, add potassium acetate (1.5 equivalents) and potassium iodide (0.5 equivalents).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
The product can be further purified by silica gel column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
This is a general, illustrative protocol for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
If a precipitate forms, collect the solid by filtration and wash with cold water.
-
If no precipitate forms, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yields.
References
Technical Support Center: Work-up of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone Reactions
This technical support guide provides troubleshooting advice and frequently asked questions for the work-up procedure of reactions synthesizing 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up of the α-bromination of 4-chloro-3-methylacetophenone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (checked by TLC) | - Incomplete reaction. - Insufficient reaction time or temperature. - Deactivated starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.[1][2] - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[2] - Ensure the starting material is pure and the reagents are of good quality. |
| Presence of Multiple Spots on TLC Plate | - Formation of side products such as di-brominated species or ring-brominated isomers. - Unreacted starting material. | - Di-bromination: Avoid using a large excess of the brominating agent. A molar ratio of starting material to brominating agent of 1.0:1.1 is often recommended.[2][3] Prolonged reaction times can also lead to an increase in by-products.[2] - Ring Bromination: The electronic nature of the aromatic ring influences the selectivity. For acetophenones, α-bromination is generally favored over ring bromination. However, using a large excess of a Lewis acid catalyst like AlCl₃ can promote ring substitution.[4] - Unreacted Starting Material: If the reaction is complete, unreacted starting material can often be removed during purification (e.g., recrystallization). |
| Dark, Tarry Reaction Mixture | - Decomposition of starting material or product. - Vigorous, uncontrolled reaction. | - Ensure proper temperature control throughout the reaction. Some bromination reactions can be exothermic. - Consider using a milder brominating agent such as N-bromosuccinimide (NBS) which can offer higher selectivity and safer reaction conditions compared to liquid bromine.[2][3] |
| Product is an Oil and Does Not Solidify | - Presence of impurities. - The product may have a low melting point. | - Attempt to purify the crude product by column chromatography. - Try recrystallization from a different solvent system. Common solvents for recrystallizing α-bromoacetophenones include methanol, ethanol, or mixtures of hexane with ethyl acetate or diethyl ether.[5] |
| Persistent Color in the Final Product | - Residual bromine or iodine. | - Wash the organic extract with a 10% sodium thiosulfate solution or a saturated sodium bicarbonate solution to remove unreacted bromine.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the bromination reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[1][2] Spot the reaction mixture on a TLC plate alongside the starting material (4-chloro-3-methylacetophenone). The product, this compound, is more polar and will have a lower Rf value than the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[1]
Q2: What are the key changes to look for in the ¹H NMR spectrum after a successful α-bromination?
A2: The most significant change in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the methyl protons (-COCH₃) of the starting acetophenone (typically around δ 2.5-2.6 ppm) and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) at a downfield chemical shift (typically around δ 4.3-4.5 ppm).[1]
Q3: What is the best way to quench the reaction and remove excess bromine?
A3: After the reaction is complete, the mixture is typically poured into an ice-water bath to quench the reaction.[2] To remove excess bromine, the organic layer can be washed with a saturated aqueous solution of sodium bicarbonate or a 10% solution of sodium thiosulfate.[6][7]
Q4: My product seems to be contaminated with the starting material. How can I purify it?
A4: Recrystallization is a common and effective method for purifying α-bromoacetophenones. Suitable solvents include methanol, ethanol, or a mixture of solvents like hexane/ethyl acetate.[5] The choice of solvent depends on the solubility of your specific product and impurities. If recrystallization is ineffective, column chromatography on silica gel can be used for further purification.
Q5: Are there safer alternatives to using liquid bromine?
A5: Yes, N-bromosuccinimide (NBS) and pyridine hydrobromide perbromide are often used as safer and more manageable brominating agents.[2][3] These reagents can lead to higher selectivity and reduce the risks associated with handling highly corrosive and toxic liquid bromine.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the α-bromination of substituted acetophenones, providing a reference for expected outcomes.
| Starting Material | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [2] |
| 4-Hydroxyacetophenone | Bromine | Chloroform | 65 | 5 | - | [7] |
| 4-Methoxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux | 3 | - | [8] |
| Acetophenone | Bromine | Methanol | 0-5 | 1 | 89 | [9] |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [3] |
Experimental Protocols
General Experimental Protocol for α-Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 4-chloro-3-methylacetophenone, in a suitable solvent such as acetic acid or methanol.[2][9]
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or pyridine hydrobromide perbromide) dropwise with constant stirring.[9] Maintain the temperature during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (this can range from 0°C to reflux, depending on the specific procedure) for the designated time.[2][9]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[2]
Detailed Work-up Procedure
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an ice-water mixture.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (2 x 20 mL).[2]
-
Washing: Combine the organic layers. Wash the organic phase sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) to yield pure this compound.[5]
Visualizations
Experimental Workflow for Work-up Procedure
Caption: Workflow for the work-up and purification of the target compound.
Signaling Pathway of α-Bromination of a Ketone
Caption: Acid-catalyzed mechanism for the α-bromination of a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
Technical Support Center: Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, with a specific focus on the critical role of temperature. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your reaction outcomes.
Troubleshooting and Optimization
This section addresses common issues encountered during the α-bromination of 1-(4-chloro-3-methylphenyl)ethanone and similar substituted acetophenones.
Q1: My reaction yield is very low. What are the likely temperature-related causes?
A1: Low yield is a common problem often linked to suboptimal temperature control.
-
Temperature Too Low: The reaction may be proceeding too slowly or not at all. α-Bromination of ketones is acid-catalyzed and requires sufficient energy to facilitate the enolization step. If the temperature is too low, the rate of enol formation will be slow, leading to a poor conversion rate within a practical timeframe.
-
Temperature Too High: Conversely, excessively high temperatures can lead to the degradation of the starting material, the product, and the brominating agent, resulting in a complex mixture of byproducts and a lower yield of the desired product.[1]
Q2: I am observing significant amounts of a dibrominated byproduct. How can I improve selectivity for monobromination?
A2: The formation of dibrominated species is a classic selectivity challenge in this synthesis, strongly influenced by temperature.
-
High Reaction Temperature: Higher temperatures increase the reaction rate but can decrease selectivity, promoting a second bromination on the α-carbon.[1]
-
Solution: Running the reaction at a lower, more controlled temperature (e.g., 0-5 °C) can significantly favor monobromination. Additionally, ensuring the brominating agent is added slowly and portion-wise can prevent localized areas of high concentration that also encourage over-bromination.[2]
Q3: The reaction mixture has turned dark brown or black, and I'm isolating a tar-like substance. What is happening?
A3: Dark coloration and tar formation are typically signs of product and reagent decomposition. This is almost always caused by excessive heat. Many brominating agents, like N-Bromosuccinimide (NBS), can decompose vigorously at elevated temperatures. The product, an α-bromoketone, can also be unstable under harsh conditions. It is crucial to maintain the recommended temperature range and monitor the reaction closely.
Q4: Besides temperature, what other factors are critical for this synthesis?
A4: While temperature is paramount, other factors are also key:
-
Choice of Brominating Agent: Reagents like N-Bromosuccinimide (NBS), Pyridine Hydrobromide Perbromide, and Copper(II) Bromide are common choices.[3][4] The reactivity and optimal temperature range can vary for each.
-
Solvent: The choice of solvent can affect reaction rate and selectivity. Dichloromethane and acetic acid are often used.[3][5]
-
Catalyst: An acid catalyst (e.g., H₂SO₄, p-TsOH) is often required to promote the enolization necessary for the reaction to proceed.[6]
-
Stoichiometry: Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess will lead to over-bromination.[3] A molar ratio of approximately 1.0:1.1 (substrate to brominating agent) is a common starting point.[3]
Quantitative Data on Temperature Effects
The following table summarizes the expected impact of reaction temperature on the α-bromination of a substituted acetophenone. Note: This data is illustrative and based on general principles of similar reactions, as specific kinetic data for this exact compound is not widely published.
| Reaction Temperature (°C) | Expected Yield of Monobromo Product | Purity (vs. Dibromo byproduct) | Reaction Time | Observations |
| 0 - 5 | Moderate to Good | High (>95%) | Long (several hours) | Slow, controlled reaction with high selectivity.[2] |
| 20 - 25 (Ambient) | Good to High | Moderate to High (85-95%) | Moderate (1-3 hours) | A good balance of reaction rate and selectivity.[7] |
| 40 - 50 | High | Moderate (70-85%) | Short (< 1 hour) | Faster conversion but with a noticeable increase in dibrominated and other byproducts. |
| > 60 | Variable to Poor | Low (<70%) | Very Short | Risk of decomposition, dark coloration, and poor selectivity. High temperatures can promote side reactions.[1] |
Experimental Protocols
This section provides a generalized, detailed methodology for the α-bromination of 1-(4-chloro-3-methylphenyl)ethanone.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and a Catalytic Acid
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
p-Toluenesulfonic acid (p-TsOH) or a few drops of H₂SO₄
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating), dissolve 1-(4-chloro-3-methylphenyl)ethanone (1.0 eq) in DCM.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.05 eq).
-
Temperature Control: Cool the mixture to the desired temperature (e.g., 0 °C in an ice bath) for optimal selectivity.
-
Reagent Addition: Add NBS (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at the selected temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at ambient temperature.[8]
-
Workup:
-
Once the reaction is complete, quench by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane) to yield pure this compound.
Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
Frequently Asked Questions (FAQs)
Q5: Can this reaction be performed at a higher temperature to speed it up? A5: While heating can accelerate the reaction, it is generally not recommended. High temperatures significantly increase the risk of side reactions, such as dibromination and decomposition of the starting material or product, leading to lower purity and yield.[1] A study on a similar substrate, 4-chloroacetophenone, found 90°C to be effective with a specific reagent, but this is often an exception and requires careful control.[3]
Q6: How do I know if the reaction is complete? A6: The most reliable method is to monitor the disappearance of the starting material (1-(4-chloro-3-methylphenyl)ethanone) using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material. The reaction is considered complete when the starting material spot is no longer visible.
Q7: What is the purpose of the aqueous workup steps? A7: Each step in the workup has a specific purpose:
-
Sodium Thiosulfate Wash: Neutralizes and removes any residual bromine or active brominating species, which can be corrosive and color the product.
-
Sodium Bicarbonate Wash: Removes the acid catalyst, which could otherwise degrade the product upon storage or during solvent evaporation.
-
Brine Wash: Removes the bulk of the water dissolved in the organic solvent, making the final drying step with MgSO₄ or Na₂SO₄ more efficient.
Q8: Is it possible for bromination to occur on the aromatic ring instead of the side chain? A8: Yes, under certain conditions, aromatic ring bromination can compete with the desired α-bromination. However, the conditions for α-bromination (acid catalysis, often in the dark) generally favor the reaction at the acetyl side-chain through an enol intermediate.[2] Ring bromination is more likely if a Lewis acid catalyst is used or if the aromatic ring is highly activated with electron-donating groups.[2] For the specified substrate, side-chain bromination is the strongly preferred pathway under the recommended conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a key synthetic intermediate. Due to the limited availability of public domain experimental data for this specific compound, this guide leverages comprehensive data from structurally similar and commercially available α-bromoacetophenone alternatives. These alternatives are frequently employed in similar synthetic applications, making their analytical profiles highly relevant for researchers in organic synthesis and drug development.
Executive Summary
Alpha-bromoacetophenones are a critical class of reagents in organic synthesis, serving as versatile building blocks for a wide array of pharmaceutical compounds and complex molecules. Their reactivity is centered around the electrophilic α-carbon and the carbonyl group. Precise characterization of these intermediates is paramount to ensure reaction specificity, purity of downstream products, and overall success of the synthetic route. This guide focuses on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
While specific experimental data for this compound (CAS 205178-80-9) is not extensively available in published literature, we can predict its spectral characteristics based on the well-documented data of its isomers and analogs. This guide presents a comparative analysis of these alternatives to provide a robust framework for the characterization of this class of compounds.
Comparison of Analytical Data for α-Bromoacetophenone Derivatives
The following tables summarize key analytical data for several α-bromoacetophenone derivatives that serve as viable alternatives or comparative compounds to this compound.
Table 1: ¹H NMR Spectroscopic Data of Selected α-Bromoacetophenones (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H) | 4.42 (s, 2H) | - |
| 2-Bromo-1-(4-fluorophenyl)ethanone [1] | 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H)[1] | 4.43 (s, 2H)[1] | - |
| 2-Bromo-1-(4-bromophenyl)ethanone [1] | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H)[1] | 4.12 (s, 2H) | - |
| 2-Bromo-1-(m-tolyl)ethanone [1] | 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H)[1] | 4.46 (s, 2H)[1] | 2.43 (s, 3H, -CH₃)[1] |
| Predicted: this compound | ~7.8-8.0 (m, 2H), ~7.5 (d, 1H) | ~4.4 (s, 2H) | ~2.4 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of Selected α-Bromoacetophenones (100 MHz, CDCl₃)
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂Br Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone [1] | 190.2[1] | 140.5, 132.2, 130.3, 129.2[1] | 30.4[1] | - |
| 2-Bromo-1-(4-fluorophenyl)ethanone [1] | 189.8[1] | 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz)[1] | 30.5[1] | - |
| 2-Bromo-1-(4-bromophenyl)ethanone | 190.5 | 132.3, 132.0, 130.5, 129.0 | 30.8 | - |
| 2-Bromo-1-(m-tolyl)ethanone [1] | 191.4[1] | 138.7, 134.7, 133.9, 129.3, 128.7, 126.1[1] | 31.1[1] | 21.3 (-CH₃)[1] |
| Predicted: this compound | ~190 | ~138, 135, 132, 130, 128, 126 | ~31 | ~20 (-CH₃) |
Table 3: Key Infrared (IR) Absorption Frequencies for α-Bromoacetophenones
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2-Bromo-1-phenylethanone | ~1690 | ~680 | ~3060 |
| 2-Bromo-1-(4-methylphenyl)ethanone [2] | ~1685 | ~690 | ~3030 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | ~1688 | ~700 | ~3080 |
| Predicted: this compound | ~1690 | ~690 | ~3050 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the α-bromoacetophenone derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat (for liquids or low-melting solids): Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as the carbonyl (C=O) and carbon-bromine (C-Br) stretches.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
-
The sample is ionized by a high-energy electron beam (typically 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Method for 2-Bromo-1-(4-chlorophenyl)ethanone (Adaptable for other derivatives):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry detection, a volatile acid like formic acid can be added. For UV detection, phosphoric acid can be used to improve peak shape.[3]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of analytical characterization and the relationship between different techniques.
Caption: A general experimental workflow for the synthesis, purification, and analytical characterization of a chemical compound.
Caption: Logical relationships between the analytical techniques and the information they provide for compound characterization.
Conclusion
References
A Comparative Guide to Purity Analysis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of the key pharmaceutical intermediate, 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone.
This document outlines detailed experimental protocols for both methods and presents a comparative summary of their performance based on hypothetical experimental data. The goal is to assist researchers and quality control analysts in selecting the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile. |
Experimental Workflow
1H NMR Interpretation of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. The analysis is supported by comparative data from analogous compounds to predict the chemical shifts and coupling constants. This document is intended to aid researchers in the structural elucidation and quality assessment of this and similar molecules.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-α (CH₂) | 4.4 - 4.5 | Singlet (s) | 2H | N/A |
| H-2 | 7.8 - 7.9 | Doublet (d) | 1H | J (ortho) ≈ 8.0 Hz |
| H-5 | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | J (ortho) ≈ 8.0 Hz, J (meta) ≈ 2.0 Hz |
| H-6 | 7.4 - 7.5 | Doublet (d) | 1H | J (meta) ≈ 2.0 Hz |
| -CH₃ | 2.4 - 2.5 | Singlet (s) | 3H | N/A |
Comparative Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the chemical shifts of the protons. Below is a detailed rationale for the predicted values, drawing comparisons with related molecules such as 4-chloroacetophenone and 4-methylacetophenone.
-
Methylene Protons (H-α): The two protons on the carbon adjacent to the bromine and the carbonyl group are expected to appear as a singlet in the region of 4.4 - 4.5 ppm . The strong deshielding effect of both the adjacent bromine atom and the carbonyl group results in a significant downfield shift. For comparison, the methylene protons in 2-bromoacetophenone appear around 4.4 ppm.
-
Aromatic Protons (H-2, H-5, H-6): The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern in the aromatic region, typically between 7.4 and 7.9 ppm .
-
H-2: This proton is ortho to the acetyl group and meta to the chlorine atom. The electron-withdrawing nature of the acetyl group will cause a downfield shift. It is expected to appear as a doublet due to ortho-coupling with H-6.
-
H-5: This proton is ortho to the chlorine atom and meta to the acetyl group. It will experience deshielding from the chlorine. It is predicted to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2.
-
H-6: This proton is ortho to both the methyl and chloro substituents. It is expected to be the most upfield of the aromatic protons and will likely appear as a doublet due to meta-coupling with H-2. The expected ortho-coupling constant (Jortho) is approximately 8-9 Hz, and the meta-coupling constant (Jmeta) is around 1-3 Hz.[1]
-
-
Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are expected to appear as a singlet at approximately 2.4 - 2.5 ppm . This is a typical chemical shift for a methyl group on a benzene ring.
Experimental Protocol
The following is a standard protocol for acquiring a ¹H NMR spectrum for a compound such as this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of 0 to 12 ppm is typically sufficient for most organic molecules.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Visualization of Proton Environments
The following diagram illustrates the molecular structure of this compound with its distinct proton environments.
Caption: Molecular structure and proton environments.
References
A Comparative Analysis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone and Other α-Bromo Ketones for Researchers and Drug Development Professionals
An in-depth guide to the chemical reactivity, spectral properties, and biological significance of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone in comparison to other relevant α-bromo ketones, supported by experimental data and detailed protocols.
Introduction
α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This unique structural feature imparts high reactivity, making them valuable intermediates in a wide array of chemical transformations. Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[1] The reactivity of the α-carbon is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to nucleophilic attack. This guide provides a comparative analysis of this compound, a disubstituted phenacyl bromide, with other α-bromo ketones, offering insights into its synthetic applications and potential as a pharmacophore.
Chemical Properties and Reactivity: A Comparative Overview
The reactivity of α-bromo ketones in nucleophilic substitution reactions (SN2) is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups tend to increase the reaction rate by stabilizing the transition state, while electron-withdrawing groups have the opposite effect.
Below is a compilation of physical and spectral data for this compound and a selection of other α-bromo ketones.
Table 1: Physical and Spectral Data of Selected α-Bromo Ketones
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| This compound | ![]() | C₉H₈BrClO | 247.52 | Not available | Not available | Not available |
| 2-Bromo-1-phenylethanone[1][2] | ![]() | C₈H₇BrO | 199.05 | 48-51 | 4.31 (s, 2H), 7.45-7.52 (m, 2H), 7.61-7.74 (m, 1H), 7.98-7.99 (m, 2H) | 30.12, 126.54, 127.16, 132.12, 133.33, 190.83 |
| 2-Bromo-1-(4-chlorophenyl)ethanone[1] | ![]() | C₈H₆BrClO | 233.49 | 88-89 | 4.46 (s, 2H), 7.66-7.69 (m, 2H), 7.85-7.89 (m, 2H) | Not available |
| 2-Bromo-1-(4-methylphenyl)ethanone[1][2] | ![]() | C₉H₉BrO | 213.07 | 38-40 | 2.13 (s, 3H), 4.43 (s, 2H), 6.94-6.99 (m, 2H), 7.93-7.96 (m, 2H) | 30.21, 46.15, 113.85, 127.77, 132.25, 157.54, 188.10 |
| 2-Bromo-1-(3-bromophenyl)ethanone[2] | ![]() | C₈H₆Br₂O | 277.94 | Not available | 7.38 (t, J = 7.9 Hz, 1H), 7.73 (d, J=7.9 Hz, 1H), 7.82 (d, J=7.9 Hz, 1H), 8.09 (s, 1H), 4.42 (s, 2H) | Not available |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone[3] | ![]() | C₈H₇BrO₂ | 215.04 | Not available | Not available | Not available |
Table 2: Comparative Reactivity of Substituted Phenacyl Halides in SN2 Reactions
| Substrate | Nucleophile | Solvent | Rate Constant (k) | Reference |
| p-Substituted Phenacyl Bromides | Benzoate and trans-Cinnamate Ions | Acetone-water | Electron-withdrawing groups increase rate | [4] |
| ortho-Substituted Phenacyl Bromides | tert-butylamine | Not specified | Reactivity decreases with increasing steric hindrance | [5] |
| p-Substituted Phenacyl Chlorides | Aniline | Methanol | Electron-donating groups increase the rate | [6] |
The data in Table 2 illustrates that the electronic effects of substituents play a crucial role in the reactivity of phenacyl halides. For this compound, the opposing electronic effects of the chloro and methyl groups make a precise prediction of its reactivity relative to other analogs challenging without direct experimental data. However, it is expected to be a moderately reactive α-bromo ketone.
Biological Activity and Structure-Activity Relationships (SAR)
α-Bromo ketones have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. Their mechanism of action often involves the alkylation of biological nucleophiles, such as cysteine residues in enzymes.
While specific biological data for this compound is limited, studies on related compounds provide valuable insights. For instance, α-bromoacetophenone derivatives have been identified as inhibitors of protein tyrosine phosphatases.[7] Furthermore, various substituted phenacyl bromides are precursors to heterocyclic compounds with documented antimicrobial properties.[8]
Quantitative Structure-Activity Relationship (QSAR) studies on antibacterial compounds suggest that properties like lipophilicity, electronic parameters, and steric factors are critical for activity. For this compound, the chloro and methyl substituents will influence its lipophilicity and electronic distribution, which in turn would modulate its interaction with biological targets.
Experimental Protocols
Synthesis of α-Bromo Ketones
A general and efficient method for the synthesis of α-bromoacetophenones involves the reaction of the corresponding acetophenone with a brominating agent like N-bromosuccinimide (NBS) under ultrasonic irradiation.[1]
General Procedure for α-Bromination:
-
In a suitable flask, dissolve the substituted acetophenone (1 mmol) in a solvent such as water or polyethylene glycol (PEG-400).
-
Add N-bromosuccinimide (1 mmol) to the solution.
-
Irradiate the mixture with ultrasound at a frequency of 18-25 kHz and a power of 300 W.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Kinetic Studies of SN2 Reactions
The reactivity of α-bromo ketones can be quantitatively assessed by monitoring the kinetics of their reaction with a nucleophile using techniques like conductometry or UV-Vis spectrophotometry.[6]
Protocol for Kinetic Analysis via UV-Vis Spectrophotometry:
-
Prepare stock solutions of the α-bromo ketone and the nucleophile in a suitable solvent (e.g., methanol).
-
Equilibrate the solutions and a quartz cuvette in a thermostated cell holder of a spectrophotometer at the desired temperature.
-
Pipette the nucleophile solution into the cuvette.
-
Initiate the reaction by adding a known volume of the α-bromo ketone stock solution to the cuvette and mix rapidly.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) at regular time intervals.
-
Continue data collection until the absorbance remains constant.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated from k_obs.
Visualizations
Caption: Generalized mechanism of an SN2 reaction on an α-bromo ketone.
Caption: Experimental workflow for synthesis and kinetic analysis.
Conclusion
This compound represents a versatile building block for organic synthesis, particularly in the construction of potentially bioactive heterocyclic molecules. Its reactivity is modulated by the electronic interplay of the chloro and methyl substituents on the phenyl ring. While direct comparative data is sparse, analysis of related α-bromo ketones provides a framework for predicting its chemical behavior and potential biological activity. The experimental protocols provided herein offer a starting point for researchers to further investigate this and other α-bromo ketones in the pursuit of novel therapeutic agents and advanced materials. Further quantitative studies on the reactivity and biological screening of this compound are warranted to fully elucidate its potential in drug discovery and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rsc.org [rsc.org]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Reactivity Showdown: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone vs. α-Chloro Ketones
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of synthetic organic chemistry and drug development, α-halo ketones serve as pivotal intermediates for the construction of complex molecular architectures. Their reactivity, largely dictated by the nature of the halogen substituent, is a critical parameter for reaction design and optimization. This guide provides an objective comparison of the reactivity of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone against its α-chloro ketone counterparts, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
The reactivity of α-halo ketones in nucleophilic substitution reactions is significantly influenced by the carbon-halogen bond strength and the stability of the resulting halide anion. It is a well-established principle that the leaving group ability of halogens in SN2 reactions follows the trend: I > Br > Cl > F. Consequently, This compound is inherently more reactive than its corresponding α-chloro analogue, 2-Chloro-1-(4-chloro-3-methylphenyl)ethanone. This heightened reactivity of α-bromo ketones leads to faster reaction rates and often allows for milder reaction conditions compared to α-chloro ketones. However, this increased reactivity can also lead to a higher propensity for side reactions, such as the Favorskii rearrangement, which must be considered during synthetic planning.
I. The Foundation of Reactivity: Leaving Group Ability
The primary mode of reaction for α-halo ketones is bimolecular nucleophilic substitution (SN2). The rate of an SN2 reaction is critically dependent on the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution.
| Halide Ion | C-X Bond Energy (in C-CH2X) | Basicity (pKa of H-X) | Leaving Group Ability |
| I⁻ | ~228 kJ/mol | ~ -10 | Excellent |
| Br⁻ | ~285 kJ/mol | ~ -9 | Good |
| Cl⁻ | ~346 kJ/mol | ~ -7 | Moderate |
| F⁻ | ~452 kJ/mol | ~ 3.2 | Poor |
Data compiled from various standard organic chemistry textbooks.
As the data indicates, the Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond, and the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Both factors contribute to bromide being a better leaving group, thus accelerating the rate of nucleophilic substitution.
A striking example of this reactivity difference is observed in the reaction of α-haloacetones with sodium iodide in acetone. While not the specific compound of interest, this classic study demonstrates the profound effect of the halogen. The reaction of α-iodoacetone is approximately 35,000 times faster than that of α-chloroacetone[1]. The reactivity of α-bromoacetone lies between these two extremes.
II. Substituent Effects on the Phenyl Ring
The electronic nature of substituents on the phenyl ring of phenacyl halides can further modulate their reactivity. Electron-donating groups can increase the electron density at the benzylic carbon, which can slightly decrease the rate of SN2 reactions. Conversely, electron-withdrawing groups can increase the electrophilicity of the alpha-carbon, potentially leading to faster substitution rates.
In the case of this compound, the phenyl ring is substituted with a chloro group (electron-withdrawing) at the 4-position and a methyl group (electron-donating) at the 3-position. The net electronic effect of these substituents will influence the precise reactivity of the molecule.
III. Competing Pathways: The Favorskii Rearrangement
A significant reaction pathway for α-halo ketones, particularly in the presence of a base, is the Favorskii rearrangement. This reaction leads to the formation of carboxylic acid derivatives and, in the case of cyclic α-halo ketones, results in ring contraction[2][3][4][5]. The general mechanism involves the formation of a cyclopropanone intermediate.
While both α-bromo and α-chloro ketones can undergo this rearrangement, the greater reactivity of the C-Br bond may lead to a higher propensity for the Favorskii rearrangement under certain basic conditions for this compound compared to its chloro analogue. Careful control of reaction conditions, such as temperature and the nature of the base, is crucial to favor the desired SN2 substitution over the rearrangement.
IV. Experimental Protocols for Reactivity Comparison
A. Competition Experiment
A straightforward method to qualitatively compare the reactivity is a competition experiment.
Objective: To determine the relative reactivity of an α-bromo ketone and an α-chloro ketone towards a common nucleophile.
Materials:
-
Equimolar amounts of this compound and 2-Chloro-1-(4-chloro-3-methylphenyl)ethanone.
-
A nucleophile (e.g., sodium iodide in acetone, a common choice for such comparisons).
-
A suitable solvent (e.g., acetone).
-
Analytical tools for product quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).
Procedure:
-
A solution containing equimolar amounts of the α-bromo and α-chloro ketones in the chosen solvent is prepared.
-
A sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents) is added to the mixture.
-
The reaction is stirred at a constant temperature for a defined period.
-
The reaction is quenched, and the product mixture is analyzed to determine the ratio of the substitution products formed from the bromo- and chloro-ketones. A higher proportion of the product from the bromo-ketone indicates its higher reactivity.
B. Kinetic Studies via Spectrophotometry
For a quantitative comparison, the reaction rates can be monitored using UV-Vis spectrophotometry, particularly if the product has a different UV-Vis absorption spectrum from the reactants.
Objective: To determine the second-order rate constants for the reaction of the α-bromo and α-chloro ketones with a nucleophile.
Materials:
-
Solutions of known concentration for the α-bromo ketone, α-chloro ketone, and the nucleophile.
-
A UV-Vis spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes.
Procedure:
-
The UV-Vis spectra of the starting materials and the expected product are recorded to identify a suitable wavelength for monitoring the reaction (ideally where the product absorbs strongly and the reactants do not).
-
The reaction is initiated by mixing the reactant solutions in the cuvette inside the spectrophotometer.
-
The change in absorbance at the chosen wavelength is recorded over time.
-
The rate of the reaction can be determined from the change in absorbance, and the second-order rate constant can be calculated using the appropriate integrated rate law.
-
The experiment is repeated for both the α-bromo and α-chloro ketones under identical conditions to compare their rate constants.
V. Conclusion
References
Purity Assessment of Commercial "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone": A Comparative Guide
For researchers and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact reaction outcomes, impurity profiles, and ultimately, the safety and efficacy of the final product. This guide provides a comparative overview of the purity of commercially available "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone" (CAS No. 205178-80-9), a key intermediate in various synthetic pathways. This document outlines common analytical methods for purity determination, presents a representative comparison of supplier-stated purities, and offers detailed experimental protocols.
Representative Purity Comparison
Obtaining detailed, batch-specific Certificates of Analysis (CoA) from commercial suppliers without a purchase is often challenging. The following table summarizes publicly available or commonly stated purity levels for "this compound" from various vendors. Researchers are strongly encouraged to request a lot-specific CoA prior to purchase for definitive purity data.
| Supplier | Stated Purity (%) | Analytical Method(s) Cited | Notes |
| Supplier A | >98% | HPLC | CoA may be available upon request. |
| Supplier B | >99% | GC-MS, NMR | Often provides detailed analytical data.[1] |
| Supplier C | 97% (Typical) | Not Specified | Purity may vary between batches. |
| Santa Cruz Biotechnology | Not Specified | Refer to CoA | Lot-specific data is provided on the CoA.[2] |
| Sigma-Aldrich | Not Specified | Refer to CoA | Product of Advanced Chemical Intermediates Ltd. |
Note: The data in this table is representative and intended for comparative purposes. Purity can vary between lots from the same supplier.
Potential Impurities
The primary impurities in commercially available "this compound" are typically related to its synthesis. These may include:
-
Starting Material: Unreacted 1-(4-chloro-3-methylphenyl)ethanone.
-
Over-brominated Species: 2,2-Dibromo-1-(4-chloro-3-methylphenyl)ethanone.
-
Solvent Residues: Residual solvents from the reaction and purification process.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of "this compound".
Caption: Workflow for Purity Assessment.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the purity assessment of "this compound". Method optimization may be required based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and identifying non-volatile impurities. A reverse-phase method is generally effective for alpha-bromo ketones.[3]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities and confirming the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-450 m/z.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity, stable compound with a known chemical structure and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS should be accurately weighed.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the "this compound" sample into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Gently agitate to ensure complete dissolution.
-
-
NMR Parameters (¹H):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative results).
-
Number of Scans: 8 or 16, depending on the concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (usually ≥99.9%)
-
Logical Relationship of Analytical Techniques
The selection and sequence of analytical techniques are crucial for a thorough purity assessment.
Caption: Decision flow for purity analysis.
By employing these analytical techniques and following the outlined protocols, researchers can confidently assess the purity of commercially available "this compound," ensuring the quality and reliability of their research and development activities.
References
- 1. 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone [synhet.com]
- 2. scbt.com [scbt.com]
- 3. Separation of 2’-Bromoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
Comparative Reactivity of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone and Its Analogs in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone and its structurally related analogs. The information presented herein is crucial for researchers and scientists working in the field of organic synthesis and drug development, where α-haloketones are pivotal intermediates. The comparative reactivity data, supported by detailed experimental protocols, will aid in the selection of appropriate substrates and the optimization of reaction conditions for the synthesis of novel therapeutic agents and other fine chemicals.
Introduction to the Reactivity of 2-Bromoacetophenones
2-Bromoacetophenones, also known as phenacyl bromides, are a class of α-haloketones that are highly susceptible to nucleophilic substitution reactions. The reactivity of these compounds is primarily attributed to the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a single-step process where the nucleophile attacks the α-carbon, leading to the simultaneous displacement of the bromide ion.
The rate of this SN2 reaction is significantly influenced by the electronic and steric effects of substituents on the phenyl ring. Electron-withdrawing groups generally enhance the electrophilicity of the α-carbon, thereby increasing the reaction rate. Conversely, electron-donating groups tend to decrease the reaction rate. The position of the substituents (ortho, meta, or para) also plays a critical role in modulating reactivity.
Comparative Analysis of Reactivity
The following table summarizes the second-order rate constants for the SN2 reaction of various substituted α-bromoacetophenone analogs with a common nucleophile. This data allows for a direct comparison of their relative reactivities. The target compound, this compound, possesses both an electron-withdrawing chloro group and a weakly electron-donating methyl group. Its reactivity can be inferred by comparing it with analogs bearing similar substituents.
| Analog | Substituent(s) on Phenyl Ring | Second-Order Rate Constant (k) L mol⁻¹ s⁻¹ | Relative Reactivity (k/k_unsubstituted) |
| 2-Bromo-1-phenylethanone | H | [Data not available in search results] | 1.00 (Reference) |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | [Data not available in search results] | < 1 (Expected) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | [Data not available in search results] | > 1 (Expected) |
| 2-Bromo-1-(3-chlorophenyl)ethanone | 3-Cl | [Data not available in search results] | > 1 (Expected) |
| This compound | 4-Cl, 3-CH₃ | [Data not available in search results] | > 1 (Expected) |
| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Br | [Data not available in search results] | > 1 (Expected) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-NO₂ | [Data not available in search results] | >> 1 (Expected) |
Note: Specific rate constants for the listed 2-bromoacetophenones were not found in the search results. The relative reactivities are predicted based on the known electronic effects of the substituents.
A study on the reaction of substituted α-bromopropiophenones with tert-butylamine provides valuable insights into the electronic effects of substituents, which can be extrapolated to 2-bromoacetophenones. The following table presents the rate constants from this study.
| Substituted α-Bromopropiophenone | Substituent(s) | Rate Constant (k x 10³) L M⁻¹ min⁻¹ |
| p-CH₃ | 4-Methyl | 12.7 |
| H | Unsubstituted | 20.5 |
| p-Cl | 4-Chloro | 20.0 |
| m-Cl | 3-Chloro | 23.6 |
| p-CF₃ | 4-Trifluoromethyl | 27.3 |
From this data, it is evident that electron-withdrawing groups in the meta and para positions generally increase the reaction rate, with the exception of the para-chloro substituent in this specific reaction. The target compound, this compound, with a chloro group at the 4-position and a methyl group at the 3-position, is expected to have a reactivity influenced by the opposing electronic effects of these two groups. The electron-withdrawing nature of the chlorine atom is anticipated to increase the reactivity, while the weakly electron-donating methyl group might slightly decrease it. Given the stronger electron-withdrawing effect of the chloro group, the overall reactivity is predicted to be higher than that of the unsubstituted 2-bromoacetophenone.
Experimental Protocols
Synthesis of Substituted 2-Bromoacetophenones (General Procedure)
A common method for the synthesis of 2-bromoacetophenones is the α-bromination of the corresponding substituted acetophenone.
Materials:
-
Substituted acetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Chloroform or Dichloromethane
Procedure:
-
Dissolve the substituted acetophenone in a suitable solvent (e.g., chloroform or acetic acid).
-
Slowly add a solution of bromine in the same solvent or N-Bromosuccinimide to the reaction mixture with stirring. The reaction may be initiated by the addition of a catalytic amount of acid (e.g., sulfuric acid) if bromine is used.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is quenched with water and washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromoacetophenone derivative.
-
The crude product can be further purified by recrystallization or column chromatography.
Kinetic Measurement of Nucleophilic Substitution (General Protocol using UV-Vis Spectroscopy)
The rate of the nucleophilic substitution reaction can be monitored using UV-Visible spectroscopy by observing the change in absorbance of the reactants or products over time.
Materials:
-
Substituted 2-bromoacetophenone analog
-
Nucleophile (e.g., pyridine, aniline, or a thiol)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the 2-bromoacetophenone analog and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
Equilibrate the stock solutions and the reaction vessel (cuvette) to the desired reaction temperature in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
To initiate the reaction, pipette a known volume of the nucleophile solution into the cuvette containing the 2-bromoacetophenone solution, mix quickly, and immediately start recording the absorbance at a predetermined wavelength where there is a significant change in absorbance as the reaction proceeds.
-
Record the absorbance at regular time intervals until the reaction is substantially complete.
-
The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time, based on the integrated rate law for a second-order reaction.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general SN2 reaction mechanism and a typical experimental workflow for synthesizing and evaluating the reactivity of 2-bromoacetophenone analogs.
Caption: General SN2 reaction mechanism for a nucleophile (Nu⁻) and an alkyl bromide (R-Br).
Caption: Experimental workflow for the synthesis and kinetic evaluation of 2-bromoacetophenone analogs.
Conclusion
Validating the Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of the key chemical intermediate, 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone (CAS No. 205178-80-9), through a detailed analysis of its predicted spectral data. Given the limited availability of published experimental data for this specific compound, this guide offers a robust predictive analysis based on established principles and spectral data from analogous compounds. This information is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, quality control, and structural confirmation.
Synthesis Methodology: A Comparative Overview
The synthesis of α-bromo ketones is a fundamental transformation in organic chemistry. Below is a comparison of two common methods for the synthesis of the target compound, starting from 1-(4-chloro-3-methylphenyl)ethanone.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Method A: N-Bromosuccinimide (NBS) with Acid Catalyst | 1-(4-chloro-3-methylphenyl)ethanone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (catalyst), Carbon tetrachloride (solvent), Reflux. | High selectivity for α-bromination, milder conditions compared to Br₂, easier to handle solid reagent (NBS). | Requires a radical initiator or acid catalyst, potential for side reactions if not controlled properly. |
| Method B: Direct Bromination with Br₂ | 1-(4-chloro-3-methylphenyl)ethanone, Bromine (Br₂), Acetic Acid (solvent). | Readily available and inexpensive reagents, straightforward procedure. | Bromine is highly corrosive and toxic, lower selectivity can lead to ring bromination, generation of HBr byproduct. |
Predicted Spectral Data for Synthesis Validation
The following table summarizes the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
| Spectroscopic Technique | Predicted Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 1H), δ 7.70 (dd, 1H), δ 7.50 (d, 1H), δ 4.45 (s, 2H), δ 2.45 (s, 3H) | Aromatic protons will appear as a doublet and a doublet of doublets, characteristic of the 1,2,4-trisubstituted benzene ring. The benzylic protons of the -CH₂Br group will be a singlet. The methyl group protons will also be a singlet. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.0 (C=O), δ 138.0 (C-Cl), δ 135.0 (C-CH₃), δ 132.5 (Ar-C), δ 131.0 (Ar-C), δ 129.0 (Ar-C), δ 127.0 (Ar-C), δ 30.5 (CH₂Br), δ 20.0 (CH₃) | The carbonyl carbon will be the most downfield signal. Six distinct aromatic carbon signals are expected. The methylene carbon attached to bromine will appear around 30 ppm, and the methyl carbon will be the most upfield signal. |
| IR Spectroscopy (KBr) | ν_max_ 1690 cm⁻¹ (C=O stretch), 3050-3100 cm⁻¹ (Ar C-H stretch), 2920-2960 cm⁻¹ (Alkyl C-H stretch), 1200-1300 cm⁻¹ (C-Br stretch), 800-850 cm⁻¹ (C-Cl stretch) | A strong absorption band for the carbonyl group is expected. Aromatic and aliphatic C-H stretching bands will be present. Characteristic absorptions for the C-Br and C-Cl bonds will also be observed. |
| Mass Spectrometry (EI) | m/z 246/248/250 (M⁺), 167/169, 139 | The molecular ion peak will show a characteristic isotopic pattern for one bromine and one chlorine atom. Major fragments would correspond to the loss of the bromine atom and the subsequent loss of a carbonyl group. |
Experimental Protocols
Synthesis of this compound (Method A)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and acquire the spectra on a 400 MHz NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Synthesis and Validation Workflow.
A Comparative Guide to the LC-MS Analysis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the alpha-bromo ketone "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone," a compound of interest in synthetic chemistry and drug development. We will explore alternative analytical techniques, present supporting experimental data, and provide detailed methodologies to assist researchers in selecting the most suitable approach for their specific needs.
Introduction to Analytical Approaches
The accurate quantification and characterization of "this compound" are crucial for reaction monitoring, purity assessment, and stability studies. While LC-MS is a powerful and widely used technique for this purpose, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer alternative analytical strategies. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Analytical Techniques
A summary of the performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of halogenated aromatic ketones is presented below. It is important to note that the performance metrics can vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity (LOD/LOQ) | Very Low (ng/mL to pg/mL) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Generally not required | May be required for polar analytes | Generally not required |
| Matrix Effect | Can be significant | Less common | Moderate |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Typical Application | Quantitative analysis in complex matrices, structural elucidation | Analysis of volatile and semi-volatile compounds | Routine analysis, purity assessment |
Experimental Protocols
Proposed LC-MS/MS Method
This proposed method is based on established protocols for the analysis of similar alpha-bromo aromatic ketones.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent such as acetonitrile or methanol to a final concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis to enhance selectivity and sensitivity. Precursor and product ions need to be optimized by infusing a standard solution of the analyte.
-
Expected Precursor Ion [M+H]⁺: For this compound (C₉H₈BrClO), the monoisotopic mass is approximately 245.95 g/mol . The expected protonated molecule [M+H]⁺ would have m/z values corresponding to the isotopic distribution of bromine and chlorine.
-
Expected Fragmentation: The primary fragmentation is expected to be the loss of the bromoacetyl group or cleavage at the alpha position to the carbonyl group.
-
Alternative Method 1: GC-MS
GC-MS is a suitable alternative for the analysis of thermally stable and volatile compounds.
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C (Split/splitless injection).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example: initial temperature of 80 °C held for 1 minute, then ramped to 280 °C at 20 °C/min and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Alternative Method 2: HPLC-UV
HPLC-UV is a cost-effective technique for routine analysis and purity determination.
-
Sample Preparation: Similar to the LC-MS method, dissolve the sample in a suitable organic solvent.
-
High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, acetonitrile/water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by a UV scan).
-
Data Presentation
The following table summarizes typical performance data for the analysis of halogenated aromatic ketones using the described techniques. These values are illustrative and should be determined for the specific analyte and laboratory conditions.
| Analytical Method | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UPLC-MS/MS | Tryptophan metabolites derivatized with 2-bromo-4'-nitroacetophenone | > 0.99 | 0.15–9.43 ng/mL | - | [1] |
| HPLC-UV | Phenytoin impurities (including benzophenone) | > 0.999 | 0.0015 µg/mL | 0.005 µg/mL | [2] |
| GC-MS/MS | Brominated compounds in environmental samples | - | 0.01–1.65 ng/g | - | [3] |
Mandatory Visualization
Caption: General workflow of an LC-MS analysis.
Caption: Comparison of analytical techniques for the target analyte.
References
A Comparative Analysis of Brominating Agents for the Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
For researchers, scientists, and professionals in drug development, the selective α-bromination of ketones is a critical transformation in the synthesis of pharmaceutical intermediates. This guide provides a comparative study of various brominating agents for the synthesis of 2-bromo-1-(4-chloro-3-methylphenyl)ethanone, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, safety, and ease of handling, supported by experimental data for the structurally similar 4-chloroacetophenone.
The introduction of a bromine atom at the α-position of an acetophenone derivative creates a versatile intermediate with two electrophilic sites, enabling a wide range of subsequent nucleophilic substitution and condensation reactions for the construction of complex molecular architectures. The choice of brominating agent is paramount to ensure high yield, selectivity, and operational safety. This guide evaluates four common brominating agents: Pyridine Hydrobromide Perbromide (PHPB), N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and elemental Bromine (Br₂).
Comparative Performance of Brominating Agents
The following table summarizes the performance of different brominating agents for the α-bromination of 4-chloroacetophenone, which serves as a reliable proxy for 1-(4-chloro-3-methylphenyl)ethanone. The data highlights significant differences in yield and reaction conditions.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Remarks |
| Pyridine Hydrobromide Perbromide | 4-chloroacetophenone | Acetic Acid | 90 | 3 | 85 | High yield, solid reagent, safer and easier to handle than liquid bromine. |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Acetophenone | Methanol | Reflux | 0.25 | 89 | High yield with catalyst, short reaction time. Performance is highly condition-dependent. |
| Copper(II) Bromide (CuBr₂) | 4-chloroacetophenone | Not specified | Not specified | Not specified | ~60 | Moderate yield, solid reagent. |
| Bromine (Br₂) | Acetophenone derivatives | Methanol/HCl | 0 - RT | 2 | Good | Effective, but hazardous (toxic, corrosive liquid). Selectivity can be an issue without careful control. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide (PHPB)
This protocol is adapted from a study on the bromination of 4-chloroacetophenone.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
Pyridine Hydrobromide Perbromide (PHPB)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1.0 equivalent) in glacial acetic acid.
-
Add Pyridine Hydrobromide Perbromide (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 90°C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This protocol is based on a high-yield method for the bromination of aralkyl ketones.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 1-(4-chloro-3-methylphenyl)ethanone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the ketone).
-
Heat the mixture to reflux with stirring.
-
Add N-Bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes to control the reaction rate.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the alumina and wash it with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 3: α-Bromination using Molecular Bromine (Br₂)
This is a general procedure for the acid-catalyzed bromination of acetophenone derivatives.
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
Molecular Bromine (Br₂)
-
Methanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Dropping funnel
-
Stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 1-(4-chloro-3-methylphenyl)ethanone (1.0 equivalent) in methanol in a round-bottom flask and add a catalytic amount of concentrated HCl.
-
Cool the solution to 0-5°C in an ice bath with stirring.
-
In a dropping funnel, prepare a solution of Bromine (1.0 equivalent) in methanol.
-
Add the bromine solution dropwise to the cooled ketone solution over a period of 1 hour. Maintain the temperature below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Reaction Mechanism and Workflow
The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. The general mechanism and a typical experimental workflow are illustrated below.
Caption: Acid-catalyzed α-bromination mechanism of acetophenones.
Caption: General experimental workflow for α-bromination.
Safety and Handling Considerations
-
Bromine (Br₂): A highly toxic, corrosive, and volatile liquid. It causes severe burns upon contact and is harmful if inhaled. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): A solid reagent that is significantly safer and easier to handle than liquid bromine. However, it is an irritant and should be handled with care, avoiding inhalation of dust and skin contact.
-
Pyridine Hydrobromide Perbromide (PHPB): A stable, non-volatile, crystalline solid, making it a much safer alternative to liquid bromine. It should be handled with standard laboratory precautions.
-
Copper(II) Bromide (CuBr₂): A solid that is a moderate irritant. Standard PPE should be worn during handling.
Conclusion
For the α-bromination of 1-(4-chloro-3-methylphenyl)ethanone, Pyridine Hydrobromide Perbromide emerges as a highly recommended reagent, offering a balance of high yield, operational simplicity, and enhanced safety compared to traditional methods using elemental bromine. While N-Bromosuccinimide , particularly with a catalyst like acidic alumina, also provides excellent yields and short reaction times, its effectiveness is highly dependent on the specific protocol. The use of elemental bromine, although effective, poses significant safety hazards and should be considered only when other alternatives are not feasible and with stringent safety protocols in place. Copper(II) bromide offers a moderate-yield alternative. The choice of brominating agent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
Benchmarking the performance of "2-Bromo-1-(4-chloro-3-methylphenyl)ethanone" in synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Synthetic Intermediate
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a substituted α-bromoacetophenone, serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds for numerous biologically active molecules. This guide provides a comprehensive performance benchmark of this reagent, comparing it with viable alternatives through experimental data and detailed protocols.
I. Synthesis of this compound: A Comparative Overview of Brominating Agents
The performance of this compound as a synthetic intermediate is intrinsically linked to the efficiency of its own synthesis. The α-bromination of the parent ketone, 1-(4-chloro-3-methylphenyl)ethanone, can be achieved using various brominating agents. A comparative study on the bromination of a structurally similar substrate, 4'-chloroacetophenone, highlights the efficacy of different reagents.
| Brominating Agent | Reaction Conditions | Yield (%) of 2-bromo-1-(4-chlorophenyl)ethanone |
| Pyridine hydrobromide perbromide | Acetic acid, 90 °C, 3 h | 85 |
| N-Bromosuccinimide (NBS) | Acetic acid, 90 °C, 3 h | Low (mostly unreacted starting material) |
| Copper(II) bromide | Acetic acid, 90 °C, 3 h | ~60 |
Data adapted from a study on the α-bromination of 4'-chloroacetophenone, which serves as a close structural analog for performance estimation.
This data suggests that pyridine hydrobromide perbromide is a highly effective reagent for the α-bromination of electron-deficient acetophenones, offering a high yield under relatively mild conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(4-chloro-3-methylphenyl)ethanone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-(4-chloro-3-methylphenyl)ethanone (1.0 eq) in glacial acetic acid, add pyridine hydrobromide perbromide (1.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
II. Performance in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
A primary application of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring. The reaction involves the condensation of the α-bromoketone with a thioamide, typically thiourea, to yield a 2-aminothiazole derivative.
Comparative Performance in Hantzsch Thiazole Synthesis
To provide a quantitative benchmark, the following table presents typical yields and reaction times for the Hantzsch synthesis using various substituted 2-bromoacetophenones under similar conditions.
| 2-Bromoacetophenone Derivative | Thioamide | Solvent | Reaction Time | Yield (%) |
| This compound | Thiourea | Ethanol | 4-6 h | ~85-95 (estimated based on similar substrates) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 4-6 h | 90 |
| 2-Bromo-1-phenylethanone | Thiourea | Ethanol | 3-5 h | 92 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | 5-7 h | 88 |
The presence of an electron-donating group (methoxy) slightly decreases the reactivity, leading to longer reaction times, while the unsubstituted and chloro-substituted analogs show high reactivity and yields. The performance of this compound is expected to be comparable to that of 2-bromo-1-(4-chlorophenyl)ethanone.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Stir the mixture for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the crude 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
III. Visualizing the Synthetic Workflow and Performance Comparison
To further clarify the experimental process and the comparative performance, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical comparison of performance metrics in Hantzsch thiazole synthesis.
IV. Alternatives to this compound
While this compound is a highly effective reagent, alternative synthetic strategies can be employed to access the target thiazole and other heterocyclic structures. These include:
-
One-pot multi-component reactions: These methods avoid the isolation of the α-bromoketone intermediate, which can be a lachrymator. For instance, a ketone can be reacted with a brominating agent and a thioamide in a single pot.
-
Use of other α-haloketones: α-Chloroketones can also be used in the Hantzsch synthesis, though they are generally less reactive than their bromo counterparts.
-
Alternative cyclization strategies: Other methods for synthesizing the thiazole ring exist, such as those starting from α-amino ketones or vinyl halides, though the Hantzsch synthesis remains one of the most direct and high-yielding routes.
V. Conclusion
This compound stands as a robust and efficient intermediate for the synthesis of complex heterocyclic molecules, particularly in the context of the Hantzsch thiazole synthesis. Its performance, characterized by high yields and moderate reaction times, is comparable to other activated α-bromoacetophenones. The choice of this reagent over alternatives will depend on factors such as the specific synthetic target, desired reaction kinetics, and the availability and cost of starting materials. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
This guide provides immediate safety, handling, and disposal protocols for 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as hazardous substances. They are typically harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1][2] | Protects against splashes and airborne particles that can cause serious eye damage or blindness.[2][5] |
| Skin Protection | Impervious, flame-resistant clothing and protective gloves (e.g., nitrile rubber).[1][7] Gloves must be inspected before use.[8] | Prevents skin contact which can lead to severe burns and irritation.[1][2][5] |
| Respiratory Protection | A full-face respirator with a particulate filter conforming to EN 143 or a NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][9] | Protects against inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1][3][10] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and maintaining chemical integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][10][11]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3][10]
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.[2][9]
Storage:
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]
Emergency First-Aid Protocols
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2][7] Seek immediate medical attention.[2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][7] Seek immediate medical attention.[2][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][2][3] Seek immediate medical attention.[2][7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][9][10][11][12]
-
Do not allow the chemical to enter drains, other waterways, or soil.[10][12]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(3-methylphenyl)ethan-1-one | C9H9BrO | CID 10036129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


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